molecular formula C6H13NO B2645465 (R)-2-(Methoxymethyl)pyrrolidine CAS No. 63126-47-6; 84025-81-0; 84025-81-0

(R)-2-(Methoxymethyl)pyrrolidine

Cat. No.: B2645465
CAS No.: 63126-47-6; 84025-81-0; 84025-81-0
M. Wt: 115.176
InChI Key: CHPRFKYDQRKRRK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Methoxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRFKYDQRKRRK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84025-81-0
Record name (2R)-2-(Methoxymethyl)pyrrolidine
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Foundational & Exploratory

Stereochemical Inversion & Synthesis: (R)-2-(Methoxymethyl)pyrrolidine from L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of (R)-2-(Methoxymethyl)pyrrolidine from L-Proline Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists and Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of This compound (often referred to as the RAMP-parent amine or O-methyl-D-prolinol) from L-proline presents a fundamental stereochemical challenge. L-Proline possesses the (S)-configuration.[1] The target molecule requires the (R)-configuration at the C2 chiral center.

Unlike simple functional group interconversions, this synthesis requires a stereoinversion of the pyrrolidine ring. While the industry standard is to purchase D-proline (produced via fermentation or resolution), this guide details the chemical pathway to derive the (R)-isomer strictly from L-proline feedstock. This is achieved through a Racemization-Resolution strategy followed by a reductive etherification sequence.

Key Technical Challenges:

  • Chiral Inversion: Direct S

    
    R inversion at C2 is chemically prohibitive due to the tertiary nature of the nitrogen-substituted carbon and ring constraints. We utilize a thermodynamic racemization followed by optical resolution.
    
  • Chemoselectivity: Preventing

    
    -methylation during the 
    
    
    
    -methylation step requires robust protecting group strategy (
    
    
    -Boc or
    
    
    -Cbz).
  • Scalability: The protocol emphasizes methods suitable for gram-to-kilogram scale-up, avoiding exotic reagents.

Phase 1: Stereochemical Inversion (L-Proline D-Proline)

To access the (R)-series from L-proline, the chiral center must be scrambled and then resolved.

Mechanism of Inversion

The inversion relies on the formation of a Schiff base with an aldehyde (e.g., butyraldehyde or salicylaldehyde) in the presence of a carboxylic acid. The formation of the imine lowers the pKa of the


-proton, allowing deprotonation/reprotonation to occur, leading to a racemic mixture (DL-proline).
Protocol: Racemization and Resolution

Reagents: L-Proline, Acetic Acid, Butyraldehyde, L-(+)-Tartaric Acid.

  • Racemization:

    • Dissolve L-Proline (1.0 eq) in glacial acetic acid (5-10 volumes).

    • Add catalytic butyraldehyde (0.1 eq).

    • Heat to 100°C for 4-6 hours. The color will darken.

    • Validation: Monitor optical rotation until

      
       approaches 0°.
      
    • Concentrate to dryness to yield crude DL-Proline.

  • Resolution (Isolation of D-Proline):

    • Dissolve crude DL-Proline in hot ethanol.

    • Add L-(+)-Tartaric acid (1.0 eq).

    • Allow to cool slowly. The L-Proline-L-Tartrate salt is less soluble and will crystallize out (remove by filtration).

    • The mother liquor contains the enriched D-Proline-L-Tartrate .

    • Concentrate the mother liquor and treat with excess propylene oxide or diethyl amine in ethanol to liberate free D-Proline.

    • Recrystallization: Recrystallize from ethanol/water to achieve >99% ee.

    • Target Spec:

      
       (c=1, H2O).
      

Phase 2: Synthetic Workflow (D-Proline Target)

Once D-Proline (R-isomer) is secured, the synthesis proceeds via protection, reduction, and methylation.

Step 1: -Protection

Direct methylation of prolinol can lead to


-dimethylation. 

-Boc protection is selected for its stability to basic methylation conditions and ease of removal.
  • Reagents: D-Proline, (Boc)

    
    O, NaOH, Dioxane/Water.
    
  • Procedure:

    • Dissolve D-Proline in 1M NaOH/Dioxane (1:1).

    • Add di-tert-butyl dicarbonate (1.1 eq) at 0°C.

    • Stir at RT for 12h. Acidify to pH 2 with KHSO

      
      . Extract with EtOAc.
      
    • Yield: Quantitative conversion to

      
      -Boc-D-Proline .
      
Step 2: Reduction to -Boc-D-Prolinol

We employ a Borane reduction or Mixed Anhydride reduction to convert the carboxylic acid to the primary alcohol.

  • Reagents:

    
    -Boc-D-Proline, BH
    
    
    
    THF (or Isobutyl chloroformate/NaBH
    
    
    ).
  • Protocol (Mixed Anhydride Method - Safer/Cheaper):

    • Dissolve

      
      -Boc-D-Proline in THF at -15°C.
      
    • Add N-Methylmorpholine (1.05 eq) and Isobutyl chloroformate (1.05 eq). Stir 15 min (formation of mixed anhydride).

    • Filter off salts (rapidly) or add NaBH

      
       (3.0 eq) dissolved in water directly to the mixture at 0°C.
      
    • Mechanism: The hydride attacks the activated carbonyl, reducing it to the alcohol.

    • Product: (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate .

Step 3: -Methylation (Williamson Ether Synthesis)

This is the critical functionalization step.

  • Reagents: NaH (60% dispersion), Methyl Iodide (MeI), anhydrous THF.

  • Protocol:

    • Suspend NaH (1.5 eq) in anhydrous THF under Argon at 0°C.

    • Add

      
      -Boc-D-Prolinol (1.0 eq) dropwise. Evolution of H
      
      
      
      gas occurs.
    • Stir 30 min to ensure complete alkoxide formation.

    • Add MeI (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 4-6 hours.

    • Quench: Carefully add water. Extract with Ether/EtOAc.

    • Product: (R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate .

Step 4: Deprotection

Removal of the Boc group yields the final free amine.

  • Reagents: TFA/DCM or 4M HCl/Dioxane.

  • Protocol:

    • Dissolve intermediate in DCM.

    • Add TFA (10-20 eq) at 0°C. Stir 2h.

    • Concentrate to remove excess TFA.

    • Basification (Crucial): The product is an amine salt. Dissolve in water, cool to 0°C, and basify with 10M NaOH to pH >12.

    • Extraction: Extract with DCM (3x). Dry over Na

      
      SO
      
      
      
      .
    • Distillation: Purify via Kugelrohr distillation (bp ~60°C at 15 mmHg).

Process Data & Specifications

ParameterSpecification / ValueNote
Starting Material L-Proline (99% ee)Natural source (S-config)
Intermediate 1 D-ProlineResolved, >98% ee required
Key Reagent L-(+)-Tartaric AcidResolving agent
Overall Yield 35-45% (from D-Proline)Step 1-4 cumulative
Final Purity >98% (GC), >99% eeChiral GC required
Optical Rotation

(neat)
vs -3.5° for (S)-isomer
Appearance Colorless liquidHygroscopic amine

Visualized Pathway (Graphviz)

The following diagram illustrates the stereochemical inversion and synthetic flow.

G L_Pro L-Proline (S)-Configuration Racemate DL-Proline (Racemic Mixture) L_Pro->Racemate Racemization (AcOH, Butyraldehyde, Heat) D_Pro D-Proline (R)-Configuration (Resolved) Racemate->D_Pro Resolution (L-Tartaric Acid) L_Tartrate L-Pro-Tartrate Salt (Discard/Recycle) Racemate->L_Tartrate Crystallization Boc_D_Pro N-Boc-D-Proline D_Pro->Boc_D_Pro Protection ((Boc)2O, NaOH) Boc_Prolinol N-Boc-D-Prolinol (Alcohol) Boc_D_Pro->Boc_Prolinol Reduction (Mixed Anhydride/NaBH4) Boc_SMP N-Boc-(R)-SMP (Methyl Ether) Boc_Prolinol->Boc_SMP O-Methylation (NaH, MeI) Target This compound TARGET Boc_SMP->Target Deprotection (TFA, then NaOH)

Caption: Stereochemical inversion workflow from L-Proline to this compound via resolution.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of ketones via metallated chiral hydrazones. Chemische Berichte, 112(9), 2938-2960. Link

  • Shiraiwa, T., et al. (1989). Optical Resolution of (RS)-Proline with L-Tartaric Acid. Bulletin of the Chemical Society of Japan, 62(6), 1951-1954. Link

  • Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][] Tetrahedron, 58(12), 2253-2329. Link

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Gawley, R. E. (1994). Do the terms "% ee" and "optical purity" equate? The Journal of Organic Chemistry, 59(4), 830-832. (Context on resolution efficiency). Link

Sources

Introduction: The Strategic Value of (R)-2-(Methoxymethyl)pyrrolidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine for Researchers and Drug Development Professionals

This compound, also known as O-Methyl-D-Prolinol, is a chiral cyclic amine that has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research.[1] The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[2] The specific (R)-configuration at the C2 position, combined with the functional handle of a methoxymethyl group, makes this molecule a highly effective tool for introducing stereochemical control in complex syntheses.[1][3]

This guide offers a senior application scientist's perspective on the core properties, synthesis, and application of this compound. It moves beyond a simple recitation of facts to explain the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile compound in their work.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification and storage. This compound is a colorless to light yellow liquid under standard conditions.[1][][5] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][][6]
Molecular Weight 115.16 g/mol [1][]
Appearance Colorless to light yellow liquid[1][][5]
Density 0.932 g/mL at 20 °C[1][]
Boiling Point 61-62 °C[]
Flash Point 45 °C[7]
Refractive Index n20/D 1.446[1]
Specific Rotation -33.0 to -38.0° (c=2, 1mol/L HCl)[5][7]
CAS Number 84025-81-0[1][]

Part 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its dual functionality: it is both a nucleophilic secondary amine and a chiral director. This combination allows it to serve as a versatile chiral auxiliary and an effective organocatalyst.[]

Role as a Chiral Auxiliary and Organocatalyst: The nitrogen atom of the pyrrolidine ring is nucleophilic and readily reacts with carbonyl compounds, such as ketones and aldehydes, to form chiral enamines or iminium ions. The steric bulk of the C2-substituent directs the subsequent approach of an electrophile or nucleophile to the less hindered face of the intermediate. This principle is the cornerstone of its application in powerful asymmetric transformations, including Aldol, Mannich, and Michael reactions.[3][]

Reactivity of the Methoxymethyl Group: The methoxymethyl group provides an additional site for functionalization and enhances the molecule's solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.[1] This group is generally stable under many reaction conditions but can be cleaved if necessary, adding to the molecule's synthetic flexibility.

Part 3: Synthesis and Characterization Protocols

The most common and reliable synthesis of enantiomerically pure this compound begins with the naturally available chiral pool starting material, (R)-proline. This multi-step process is well-documented and optimized for scalability.[8]

Logical Workflow for Synthesis

cluster_synthesis Synthesis of this compound A (R)-Proline (Starting Material) B Step 1: Esterification (e.g., SOCl₂/MeOH) A->B Protect Carboxyl C (R)-Proline Methyl Ester B->C D Step 2: Reduction (e.g., LiAlH₄ in THF) C->D Reduce Ester E (R)-Prolinol D->E F Step 3: O-Methylation (e.g., NaH, MeI) E->F Form Ether G Crude this compound F->G H Step 4: Purification (Distillation) G->H Isolate I Pure Product H->I

Caption: A streamlined workflow for the synthesis of this compound from (R)-proline.

Detailed Synthesis Protocol (Adapted from Organic Syntheses)

This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Reduction of (R)-Proline to (R)-Prolinol:

    • Rationale: The carboxylic acid of proline is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

    • Procedure: In a multi-necked flask under an inert atmosphere (argon or nitrogen), a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath. A solution of (R)-proline in anhydrous THF is added dropwise, controlling the rate to manage the exothermic reaction. After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting salts are filtered off, and the filtrate is concentrated to yield crude (R)-prolinol.

  • O-Methylation of (R)-Prolinol:

    • Rationale: The hydroxyl group of (R)-prolinol is converted to a methyl ether. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to attack an alkylating agent like methyl iodide (MeI).

    • Procedure: Crude (R)-prolinol is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled, and NaH (as a mineral oil dispersion) is added portion-wise. The mixture is stirred until hydrogen evolution ceases. Methyl iodide is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched, and the product is extracted into an organic solvent.[8]

  • Purification:

    • Rationale: The final product must be purified to remove unreacted starting materials, byproducts, and solvents.

    • Procedure: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.[8]

Characterization Workflow
  • Gas Chromatography (GC): Used to assess the purity of the final product. A chiral GC column can be used to confirm the enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The resulting spectra should be consistent with the expected shifts and coupling constants for this compound.[9]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-O ether stretch, N-H stretch).[5]

  • Specific Rotation: The optical rotation is measured to confirm the stereochemical identity and purity of the (R)-enantiomer.

Part 4: Core Application in Asymmetric Synthesis

A hallmark application of this compound is in the asymmetric α-alkylation of ketones, a powerful C-C bond-forming reaction.

Experimental Workflow: Asymmetric Alkylation

cluster_alkylation Asymmetric α-Alkylation Workflow Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine_Formation Step 1: Chiral Enamine Formation (Acid Catalyst, Dean-Stark) Ketone->Enamine_Formation Auxiliary This compound Auxiliary->Enamine_Formation Enamine Chiral Enamine Intermediate Enamine_Formation->Enamine Alkylation Step 2: Alkylation (Alkyl Halide, e.g., BnBr) Enamine->Alkylation Electrophilic Attack Alkylated_Iminium Alkylated Iminium Salt Alkylation->Alkylated_Iminium Hydrolysis Step 3: Hydrolysis (Aqueous Acid) Alkylated_Iminium->Hydrolysis Product Enantioenriched α-Alkylated Ketone Hydrolysis->Product Recovery Auxiliary Recovery Hydrolysis->Recovery

Sources

Commercial Availability & Technical Utilization of (R)-2-(Methoxymethyl)pyrrolidine

[1][2]

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (also known as R-SMP or O-Methyl-D-prolinol ) is a high-value chiral pyrrolidine derivative (CAS: 84025-81-0).[1] While commercially available, it commands a premium price due to its utility as a precursor for the Enders RAMP hydrazine reagent and as a scaffold for asymmetric organocatalysis.

This guide analyzes the sourcing landscape, providing a technical "Make vs. Buy" decision matrix for researchers. It further details the critical purification protocols and the mechanistic causality behind its application in the Enders SAMP/RAMP hydrazone alkylation, a gold standard for asymmetric C-C bond formation.

Chemical Profile & Strategic Value

Identity: this compound CAS: 84025-81-0 Synonyms: O-Methyl-D-prolinol, R-SMP.[1] Stereochemistry: Derived from D-Proline .[2]

Critical Distinction: Amine vs. Hydrazine

A common pitfall in procurement is confusing the ether-amine (SMP) with the hydrazine (RAMP).

  • R-SMP (The Topic): The secondary amine.[2][3] Stable, precursor.

  • R-RAMP (The Reagent): (R)-1-Amino-2-(methoxymethyl)pyrrolidine.[] The active hydrazine reagent used in Enders' chemistry.[5]

Strategic Value: The methoxymethyl side chain is not merely a steric bulk; it is a chelating arm . In lithiated intermediates (azaenolates), the methoxy oxygen coordinates with Lithium, locking the conformation and blocking one face of the molecule. This "chelation-control" is the causality behind the >98% enantiomeric excesses (ee) observed in downstream alkylations.

Sourcing vs. Synthesis: The Decision Matrix

Commercial samples typically offer >98% chemical purity and >99% ee. However, costs can exceed $100/gram. For multi-gram scale-up, synthesis becomes the logical choice.

Table 1: Commercial Profile
Supplier CategoryTypical Pack SizeApprox. Cost (USD)Lead TimePurity Risk
Catalog (e.g., Sigma, TCI) 1g - 5g$80 - $150 / gImmediateLow (High QC)
Bulk/Semi-Bulk 25g - 100g$40 - $60 / g2-4 WeeksModerate (Check ee)
Custom Synthesis >100g$15 - $30 / g6-8 WeeksVariable
Visualization 1: Sourcing Decision Workflow

This logic gate helps researchers decide between purchasing catalog reagents or initiating an in-house synthesis campaign.

BuyVsMakeStartRequirement AnalysisScaleScale Needed?Start->ScaleBudgetBudget Constraint?Scale->Budget> 50 gramsUrgencyTimeline?Scale->Urgency5 - 50 gramsBuyPURCHASE (Catalog)Scale->Buy< 5 gramsMakeSYNTHESIZE (In-House)Budget->MakeTight BudgetBulkOUTSOURCE (Bulk Quote)Budget->BulkHigh BudgetUrgency->BuyImmediate (<1 week)Urgency->BulkFlexible (>2 weeks)

Caption: Decision matrix for sourcing this compound based on scale, budget, and timeline constraints.

Technical Synthesis Protocol (The "Make" Option)

If the decision is to synthesize, one cannot simply methylate D-prolinol directly. The nitrogen is more nucleophilic than the oxygen, leading to N-methylation. A protection-deprotection strategy is required to ensure regioselectivity.

Validated 4-Step Protocol

Starting Material: D-Proline (cheaper than the final product).

  • N-Protection: React D-Proline with (Boc)₂O to form N-Boc-D-Proline .

  • Reduction: Reduce the acid to the alcohol using Borane-DMS or mixed anhydride/NaBH₄ reduction. Note: Avoids LiAlH₄ if possible for safety, though LiAlH₄ is effective.

  • O-Methylation (Critical Step):

    • Reagent: NaH (Sodium Hydride) and MeI (Methyl Iodide).

    • Solvent: DMF or THF.

    • Mechanism:[6] The N-Boc group prevents N-quaternization. The alkoxide attacks MeI.

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) removes the Boc group.

  • Workup: Basify with NaOH to extract the free amine (R-SMP).

Visualization 2: Synthesis Pathway & Regiocontrol

This diagram illustrates the protection strategy required to prevent side reactions.

SynthesisRouteDProD-Proline(Precursor)NBocN-Boc-D-Proline(N-Protected)DPro->NBoc(Boc)2O, NaOHAlcoholN-Boc-D-Prolinol(Reduced)NBoc->AlcoholBH3-DMSor LiAlH4EtherN-Boc-2-(methoxymethyl)pyrrolidineAlcohol->EtherNaH, MeI(O-Alkylation)SideProductN-Methyl Impurity(AVOIDED)Alcohol->SideProductDirect MeI(No Protection)Final(R)-SMP(Target Amine)Ether->FinalHCl/Dioxane(Deprotection)

Caption: Synthetic route highlighting the N-protection strategy essential for preventing N-methylation impurities.

Quality Control & Validation

When receiving commercial batches or validating in-house synthesis, specific parameters must be checked. The compound is an amine and can absorb CO₂ from the air (forming carbamates) or water.

QC Specifications Table
TestMethodAcceptance CriteriaPurpose
Chiral Purity Chiral GC (e.g., Cyclodex-B) or HPLC (Chiralpak AD-H)> 99.0% eeCrucial for asymmetric induction.[6]
Chemical Purity GC-MS> 98.0%Detects unreacted prolinol or N-methyl byproducts.
Optical Rotation Polarimetry

(c=1, CHCl3)
Quick identity confirmation.
Water Content Karl Fischer< 0.5%Water interferes with LDA lithiation in Enders reactions.

Technical Application: The Enders Mechanism

The primary utility of (R)-SMP is its conversion to the RAMP Hydrazine (via N-nitrosylation and reduction) for use in the Enders SAMP/RAMP hydrazone alkylation.

The "Causality" of Stereocontrol

Why does this molecule work?

  • Hydrazone Formation: RAMP reacts with a ketone to form a hydrazone.

  • Metallation: Treatment with LDA creates an azaenolate.

  • Chelation (The Key): The Lithium cation (Li⁺) is chelated simultaneously by the azaenolate nitrogen and the methoxy oxygen of the pyrrolidine ring.

  • Rigidity: This forms a rigid 5-membered chelate ring.

  • Face Blocking: The pyrrolidine ring sterically blocks the "bottom" face, forcing the electrophile to attack from the top.

Visualization 3: Enders Chelation Mechanism

This diagram depicts the transition state that enforces stereochemistry.

EndersMechanismcluster_mechStereocontrol OriginHydrazoneRAMP-HydrazoneAzaenolateLi-Azaenolate(Chelated Intermediate)Hydrazone->AzaenolateLDA, THF, -78°CLDALDA(Deprotonation)ProductAlkylatedHydrazoneAzaenolate->ProductFace-Selective AttackElectrophileElectrophile (R-X)Electrophile->ProductFinalKetoneChiral Ketone(>98% ee)Product->FinalKetoneCleavageHydrolysisOzonolysis/Hydrolysis

Caption: Workflow of the Enders reaction, highlighting the chelated Li-azaenolate intermediate responsible for high ee.

References

  • Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

  • Thermo Fisher Scientific. (2024). "(R)-(-)-2-(Methoxymethyl)pyrrolidine Product Specifications." Thermo Fisher Catalog.

  • TCI Chemicals. (2024). "Product M1169: this compound."[7] TCI Global.

  • Chem-Impex International. (2024). "O-Methyl-D-Prolinol Technical Data Sheet." Chem-Impex.

Methodological & Application

Application Note: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis

[1]

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as R-SMP or simply the Proline Ether ) is a privileged chiral scaffold derived from D-Proline. While it serves as a potent organocatalyst in its own right, its most historically significant and robust application is as the precursor to the RAMP auxiliary ((R)-1-amino-2-methoxymethylpyrrolidine).

This guide details the dual utility of this scaffold:

  • The "Classic" Auxiliary Route: Converting R-SMP to RAMP for the highly stereoselective

    
    -alkylation of ketones and aldehydes (The Enders' Hydrazone Method).
    
  • The "Modern" Catalytic Route: Using R-SMP directly as an organocatalyst for asymmetric Michael additions via enamine activation.

Part 1: Structural Basis & Mechanism[2]

The utility of this compound arises from its ability to form rigid, chelated intermediates.

The Chelation Control Model

Unlike simple pyrrolidine, the methoxymethyl side chain acts as a hemilabile ligand. In metallated intermediates (such as lithium azaenolates), the methoxy oxygen coordinates with the metal center.

  • Rigidity: This chelation locks the conformation of the intermediate.

  • Face Blocking: The bulky pyrrolidine ring and the chelated side chain effectively shield one face of the molecule (the Re-face or Si-face depending on the specific derivative), forcing electrophiles to attack from the open face.

Stereochemical Outcome[3][4]
  • (R)-Isomer Usage: Derived from D-Proline. Typically yields products with (R)-configuration at the newly formed stereocenter (though this depends on Cahn-Ingold-Prelog priority of the added group).

  • Enantiomeric Excess (ee): The Enders' method typically delivers ee >98%, making it a "Gold Standard" for carbon-carbon bond formation.

Part 2: Preparation of the Scaffold[2]

Before using the auxiliary, one must often synthesize it from the chiral pool. Commercial sources exist, but in-house preparation ensures high optical purity.

Protocol A: Synthesis of this compound (R-SMP)

Starting Material: D-Proline

  • Reduction to D-Prolinol:

    • Reagents:

      
       (1.5 eq), THF, Reflux.
      
    • Procedure: Suspend

      
       in anhydrous THF. Add D-Proline portion-wise (exothermic). Reflux for 2 hours. Quench carefully with Fieser method (
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter salts. Concentrate to yield D-Prolinol.
  • O-Methylation:

    • Reagents: KH (or NaH), MeI, THF.

    • Procedure: Dissolve D-Prolinol in THF. Add KH (1.1 eq) at 0°C. Stir 1 hr. Add Methyl Iodide (1.1 eq). Stir overnight at RT.

    • Purification: Distillation.[1]

    • QC: Check optical rotation.

      
       to 
      
      
      (depends heavily on solvent/concentration; rely on NMR and precursor purity).
Protocol B: Conversion to RAMP (The Hydrazine Auxiliary)

Required for the Enders' Hydrazone Alkylation.

  • N-Nitrosation:

    • React R-SMP with

      
       (tert-butyl nitrite) or 
      
      
      to form the N-nitroso intermediate.
  • Reduction to Hydrazine:

    • Reduce the N-nitroso compound using

      
       in THF.
      
    • Product: (R)-1-amino-2-methoxymethylpyrrolidine (RAMP ).[1]

    • Note: RAMP is the actual "Auxiliary" species used in the ketone alkylation protocol below.

Part 3: Application Protocol – The Enders' Hydrazone Alkylation

Type: Chiral Auxiliary (Stoichiometric) Target:

Selectivity:
Workflow Visualization

EndersReactionStartProchiral KetoneHydrazoneChiral Hydrazone(Schiff Base)Start->Hydrazone+ Aux (-H2O)AuxRAMP Auxiliary(Hydrazine)Aux->HydrazoneLithiationLithium Azaenolate(LDA, -78°C)Hydrazone->LithiationAlkylationAlkylation(R-X, -100°C)Lithiation->AlkylationStereocontrolCleavageOzonolysis orHydrolysisAlkylation->CleavageProductChiral u03B1-Alkylated KetoneCleavage->ProductRecycleRecycle Auxiliary(Nitrosamine route)Cleavage->Recycle

Caption: The Enders' SAMP/RAMP methodology cycle. The RAMP auxiliary directs the electrophile to the specific face of the azaenolate.

Detailed Procedure
Step 1: Hydrazone Formation[1]
  • Setup: Equip a flask with a Dean-Stark trap (or use molecular sieves).

  • Reaction: Mix 1.0 eq of Ketone and 1.1 eq of RAMP in cyclohexane or benzene.

  • Process: Reflux until water evolution ceases (approx 12h).

  • Workup: Remove solvent in vacuo. Distill the crude hydrazone to remove unreacted auxiliary.

Step 2: Metallation and Alkylation[2]
  • Reagent Prep: Generate LDA (Lithium Diisopropylamide) fresh in THF at 0°C.

  • Metallation: Cool LDA solution to 0°C. Add the Hydrazone (dissolved in THF) dropwise. Stir for 4 hours at 0°C to ensure complete deprotonation to the azaenolate.

  • Alkylation:

    • CRITICAL: Cool the mixture to -78°C (or -100°C for highest ee).

    • Add the alkyl halide (R-X) slowly (e.g., Methyl Iodide, Benzyl Bromide).

    • Allow to warm slowly to room temperature overnight.

  • Quench: Pour into water/ether mixture. Wash organic layer with brine, dry over

    
    .
    
Step 3: Cleavage of the Auxiliary

Method A: Ozonolysis (Mildest, preserves stereocenter)

  • Dissolve alkylated hydrazone in

    
     at -78°C.
    
  • Bubble Ozone (

    
    ) until a blue color persists.
    
  • Purge with Argon.

  • Quench with Dimethyl Sulfide (DMS). Warm to RT.

  • Result: The chiral ketone is released. The auxiliary is destroyed (converted to nitrosamine).

Method B: Acid Hydrolysis (Recovers Auxiliary)

  • Dissolve in THF/Water.

  • Add Methyl Iodide to quaternize the hydrazone nitrogen (optional, speeds up hydrolysis).

  • Stir with 3N HCl.

  • Result: Ketone is released. RAMP can be recovered by basification and extraction.[3]

Part 4: Application Protocol – Organocatalysis (Direct Amine Use)

Type: Organocatalyst (Sub-stoichiometric) Target: Asymmetric Michael Addition to Nitroalkenes Mechanism: Enamine Activation

In this application, this compound is used directly (without conversion to hydrazine). It acts as a bulky Proline mimic.

Workflow Visualization

OrganocatalysisCat(R)-SMP Catalyst(10-20 mol%)EnamineChiral EnamineIntermediateCat->EnamineAldehydeAldehyde/Ketone(Donor)Aldehyde->Enamine+ Cat (-H2O)AdductMichael Adduct(Enamine)Enamine->Adduct+ NitroNitroNitroalkene(Acceptor)Nitro->AdductHydrolysisHydrolysisAdduct->HydrolysisHydrolysis->CatRegeneratedFinalChiral u03B3-NitroaldehydeHydrolysis->Final

Caption: The catalytic cycle for Michael addition. The R-SMP amine forms a transient enamine, directing the attack.

Detailed Procedure
  • Reaction Mix: In a vial, dissolve the Aldehyde (1.0 mmol) and Nitroalkene (1.0 mmol) in

    
     or Toluene (2 mL).
    
  • Catalyst Addition: Add This compound (0.2 mmol, 20 mol%).

    • Optional: Add 20 mol% Benzoic Acid (co-catalyst) to accelerate hydrolysis.

  • Conditions: Stir at Room Temperature for 24–48 hours.

  • Monitoring: Monitor by TLC for disappearance of nitroalkene.

  • Workup: Direct flash chromatography. (No cleavage step needed; the catalyst hydrolyzes spontaneously on silica or during reaction).

Part 5: Troubleshooting & Data Tables

Comparison of Methods
FeatureEnders' Hydrazone Method (RAMP)Organocatalytic Method (R-SMP)
Active Species Hydrazine (RAMP)Secondary Amine (R-SMP)
Role Chiral Auxiliary (Stoichiometric)Organocatalyst (Catalytic)
Substrates Ketones, AldehydesAldehydes, Ketones + Michael Acceptors
Conditions Cryogenic (-78°C to -100°C), LDARoom Temperature, Mild
Stereocontrol Excellent (>98% ee)Good to Excellent (80-95% ee)
Atom Economy Low (Auxiliary required)High (Catalytic)
Common Issues
  • Low Yield in Alkylation: Often due to incomplete lithiation. Ensure LDA is fresh and the hydrazone is deprotonated for at least 4 hours at 0°C before cooling.

  • Racemization during Cleavage: Ozonolysis is safer than acid hydrolysis for sensitive substrates. If using acid, avoid prolonged heating.

  • Polyalkylation: The Hydrazone method is superior to simple enamine alkylation because the azaenolate is strictly mono-anionic. If polyalkylation occurs, check for excess alkyl halide or too high temperature.

References

  • Enders, D., et al. (1987). "(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries". Organic Syntheses, 65, 173.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis". Tetrahedron, 58(12), 2253-2329.

  • List, B. (2002). "Proline-catalyzed asymmetric reactions". Tetrahedron, 58(28), 5573-5590.

  • Vicario, J. L., et al. (2016). "Organocatalytic Enantioselective Michael Additions". Chemical Reviews, 116(24), 16160–16240.

protocol for alkylation with (R)-2-(Methoxymethyl)pyrrolidine

Application Note: Asymmetric -Alkylation of Ketones using (R)-2-(Methoxymethyl)pyrrolidine (RAMP)

Executive Summary

This application note details the protocol for the asymmetric

This compound (RAMP)

Unlike direct enolate alkylation, which often suffers from polyalkylation and poor stereocontrol, the RAMP-hydrazone method utilizes a chiral auxiliary to form a rigid, chelated azaenolate intermediate. This guide provides a self-validating workflow for researchers requiring high optical purity in drug discovery and natural product synthesis.

Mechanistic Insight & Stereochemical Rationale

The success of this protocol relies on the formation of a lithium-chelated azaenolate . Upon deprotonation with Lithium Diisopropylamide (LDA), the RAMP-hydrazone adopts a rigid conformation where the lithium cation is coordinated by:

  • The amide nitrogen (azaenolate nitrogen).

  • The pyrrolidine nitrogen.[1]

  • The ether oxygen of the methoxymethyl side chain.

This tridentate chelation locks the geometry (typically

Pathway Visualization

The following diagram illustrates the complete cycle, highlighting the critical chelated intermediate that enforces stereocontrol.

RAMP_Alkylation_CycleKetoneProchiral KetoneHydrazoneRAMP-Hydrazone(Stable Intermediate)Ketone->HydrazoneCondensation(-H2O)RAMP(R)-RAMP AuxiliaryRAMP->HydrazoneAzaenolateLithium Azaenolate(Chelated/Rigid)Hydrazone->AzaenolateLDA, THF-78°CAlkylated_HydrazoneAlkylated Hydrazone(Single Diastereomer)Azaenolate->Alkylated_HydrazoneElectrophile (R-X)Steric BlockadeProduct$alpha$-Chiral Ketone(High ee)Alkylated_Hydrazone->ProductCleavage(O3 or Hydrolysis)Recycled_RAMPRecovered RAMPAlkylated_Hydrazone->Recycled_RAMPRecoveryRecycled_RAMP->RAMPRecycle

Figure 1: The Enders RAMP-Hydrazone Cycle. The chelated azaenolate (yellow) is the stereodetermining state.

Pre-Protocol Checklist

Reagents & Equipment[2][3][4][5][6][7]
  • (R)-RAMP: Must be chemically pure. Optical rotation

    
     (neat).
    
  • LDA (Lithium Diisopropylamide): CRITICAL. Must be prepared fresh or titrated immediately before use. Commercial solutions often degrade, leading to incomplete deprotonation and lower ee.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina columns).

  • Inert Atmosphere: High-purity Argon (Ar) or Nitrogen (

    
    ).
    
  • Cryogenics: Acetone/Dry Ice bath (-78°C) is standard. For maximum ee, a liquid nitrogen/ethanol bath (-100°C) is recommended for the metallation step.

Safety Note
  • Hydrazines/Hydrazones: Potentially toxic and carcinogenic. Handle in a fume hood.

  • Ozonolysis: Ozone is toxic. Ensure the ozone generator is vented into a potassium iodide (KI) trap to quench excess ozone.

Step-by-Step Experimental Protocol

Phase 1: Formation of the RAMP-Hydrazone

Objective: Condense the ketone with the auxiliary.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or use molecular sieves 4Å).

  • Addition: Add equimolar amounts of the prochiral ketone and (R)-RAMP in benzene or cyclohexane (or neat if the ketone is liquid and high boiling).

  • Reaction: Reflux until the theoretical amount of water is separated (typically 2–12 hours).

  • Workup: Remove solvent under reduced pressure.

  • Purification: Distill the crude hydrazone under high vacuum.

    • Validation Point: Check

      
      H NMR.[2] The methoxy signal (
      
      
      ppm) and the absence of the ketone carbonyl signal confirm formation.
Phase 2: Metallation and Alkylation (The Stereodetermining Step)

Objective: Generate the chelated azaenolate and trap with electrophile.

  • LDA Preparation:

    • In a flame-dried Schlenk flask under Ar, add anhydrous THF (approx. 5 mL/mmol).

    • Add diisopropylamine (1.1 eq). Cool to 0°C.[3]

    • Dropwise add

      
      -BuLi (1.1 eq). Stir for 15 min at 0°C.
      
  • Metallation:

    • Cool the LDA solution to -78°C .

    • Add the RAMP-hydrazone (1.0 eq) dissolved in minimal THF dropwise over 10–15 minutes.

    • Wait: Stir at 0°C for 4 hours to ensure complete formation of the chelated species (aging the anion).

    • Cool back to -100°C or -78°C before adding the electrophile.

  • Alkylation:

    • Add the alkyl halide (R-X, 1.1–1.5 eq) dropwise.

    • Allow the mixture to warm slowly to room temperature overnight (approx. 12–15 hours).

  • Quench: Pour the mixture into a mixture of diethyl ether and pH 7 phosphate buffer.

  • Isolation: Separate layers, extract aqueous layer with ether, dry over

    
    , and concentrate.
    
    • Note: The product is the alkylated hydrazone .[4] Do not discard.

Phase 3: Cleavage of the Auxiliary

Objective: Release the chiral ketone and recover RAMP.

Method A: Ozonolysis (Preferred for sensitive substrates)

  • Dissolve the alkylated hydrazone in

    
     at -78°C.
    
  • Bubble ozone (

    
    ) through the solution until a blue color persists (indicating excess 
    
    
    ).
  • Purge with Argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) or triphenylphosphine to reduce the ozonide.

  • Warm to room temperature and purify by column chromatography.

Method B: Acid Hydrolysis (Robust substrates)

  • Dissolve hydrazone in a biphasic mixture of pentane and 2N HCl.

  • Stir vigorously until cleavage is complete (TLC monitoring).

  • The organic layer contains the chiral ketone. The aqueous layer contains the protonated RAMP auxiliary.

    • Recovery: Basify the aqueous layer (pH > 12) with KOH and extract with ether to recover (R)-RAMP.

Performance Data & Troubleshooting

Typical Performance Metrics

The following table summarizes expected outcomes for standard electrophiles using this protocol.

Substrate (Ketone)ElectrophileYield (%)ee (%)Configuration
CyclohexanoneMethyl Iodide75-85>98(R)
CyclohexanoneBenzyl Bromide70-80>96(R)
3-PentanoneAllyl Bromide65-75>95(S)
AcetophenoneEthyl Iodide60-70>90(S)

*Note: Configuration depends on Cahn-Ingold-Prelog priority of the incoming group vs. existing groups, but the facial selectivity of the attack remains consistent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete metallation (LDA quality).Titrate

-BuLi before use. Ensure amine is dry.
Low ee (<80%) "Hot" alkylation or lack of chelation.Ensure temp is -78°C or lower during addition.[5] Allow sufficient time (4h) at 0°C for chelate formation before cooling back down.
Racemization Harsh cleavage conditions.Switch from acid hydrolysis to Ozonolysis or saturated Oxalic Acid cleavage.
Polyalkylation Excess base or fast warming.Use exactly 1.05-1.1 eq of LDA. Keep temp low during electrophile addition.

References

  • Original Methodology: Enders, D.; Eichenauer, H. "Asymmetric Synthesis of

    
    -Substituted Ketones by Metallation and Alkylation of Chiral Hydrazones." Angew.[6][7][8] Chem. Int. Ed. Engl.1976 , 15, 549. Link
    
  • Detailed Protocol (SAMP/RAMP Preparation): Enders, D.; Fey, P.; Kipphardt, H. "Preparation of (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP)."[3] Org.[3][4] Synth.1987 , 65, 173.[3] Link

  • Mechanism & Review: Job, A.; Janeck, C. F.; Bettray, W.; Peters, R.; Enders, D. "The SAMP-/RAMP-Hydrazone Methodology in Asymmetric Synthesis." Tetrahedron2002 , 58, 2253–2329. Link

  • Cleavage Methods: Enders, D.; Bhushan, V. "Cleavage of SAMP/RAMP-Hydrazones." Z. Naturforsch. B1987 , 42, 1595. Link

application of (R)-2-(Methoxymethyl)pyrrolidine in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Total Synthesis

Executive Summary

This compound (CAS: 84025-81-0), often abbreviated as (R)-SMP or O-Methyl-D-prolinol , is a privileged chiral building block derived from D-Proline. While frequently recognized as the immediate precursor to the renowned Enders' reagent (RAMP), (R)-SMP possesses distinct utility as a chiral ligand and organocatalyst in its own right.

Its efficacy stems from the rigid pyrrolidine backbone coupled with a coordinating ether oxygen, allowing for the formation of tight, bicyclic chelate complexes with hard metals (Li, Mg, Zn). This guide details its direct application in enantioselective organolithium additions and its critical role in the total synthesis of Pironetin , providing a self-validating protocol for laboratory implementation.

Mechanistic Principles: Chelation-Controlled Stereodifferentiation

The core mechanism of (R)-SMP relies on its ability to act as a bidentate ligand. Unlike monodentate chiral amines, the methoxymethyl side chain participates in metal coordination, creating a rigid transition state.

The Bicyclic Transition State (The "Butterfly" Model)

When (R)-SMP interacts with an organolithium reagent (R-Li) and an aldehyde, it forms a lithiated complex. The nitrogen lone pair and the ether oxygen coordinate to the lithium, locking the conformation.

  • Step 1: Deprotonation/Coordination: The amine N-H is deprotonated (or coordinated if using the N-alkylated version) to form a chiral lithium amide.

  • Step 2: Substrate Binding: The aldehyde oxygen coordinates to the lithium center.

  • Step 3: Facially Selective Attack: The bulky pyrrolidine ring shields one face of the carbonyl, forcing the nucleophile (R group) to attack from the less hindered Si-face (typically), inducing high enantiomeric excess (ee).

G cluster_mechanism Figure 1: Chelation-Controlled Asymmetric Induction SMP (R)-SMP (Chiral Ligand) Complex Chiral Lithiated Complex SMP->Complex Coordination RLi Organolithium (R-Li) RLi->Complex TS Bicyclic Transition State (Rigid) Complex->TS + Aldehyde Aldehyde Prochiral Aldehyde Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Si-face Attack

Figure 1: Logical flow of the chelation-controlled addition mechanism.

Core Application: Enantioselective Addition of Organolithiums[2]

Direct addition of organolithiums to aldehydes is notoriously non-selective and prone to side reactions (reduction/enolization). Using (R)-SMP as a stoichiometric ligand transforms this into a highly enantioselective process.

Protocol: Asymmetric Synthesis of (S)-1-Phenyl-1-propanol

Objective: Synthesize chiral secondary alcohols with >90% ee using (R)-SMP as a chiral ligand.

Materials:

  • This compound (1.1 equiv)[1]

  • n-Butyllithium (2.5 M in hexanes)

  • Benzaldehyde (freshly distilled)

  • Solvent: Anhydrous Toluene (Critical for tight ion pairing)

  • Temperature: -78°C[2]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Charge a flame-dried Schlenk flask with (R)-SMP (1.1 mmol) and anhydrous toluene (5 mL) under Argon.

    • Cool to -78°C.[2]

    • Add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes. Note: This forms the lithium amide-ether chelate.

  • Formation of the Chiral Reagent:

    • Crucial Step: Add a second equivalent of organolithium (the nucleophile, e.g., Ethyllithium, 1.2 mmol) to the mixture at -78°C.

    • Mechanistic Note: This forms a mixed aggregate where the chiral ligand dictates the geometry of the active lithium species.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) dissolved in toluene slowly over 10 minutes.

    • Maintain temperature at -78°C for 2 hours.

  • Quench and Workup:

    • Quench with saturated aqueous NH₄Cl at low temperature.

    • Extract with Et₂O (3x). Dry over Na₂SO₄ and concentrate.

    • Ligand Recovery: The (R)-SMP can be recovered by acid-base extraction (acidify organic layer -> extract aqueous phase -> basify aqueous phase -> extract ligand).

  • Analysis:

    • Determine conversion via GC-MS.

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH).

Representative Data (Solvent Effect on Selectivity):

SolventTemperatureYield (%)ee (%)Note
Toluene -78°C8892 Non-polar solvent favors tight chelation.
Ether-78°C8584Competing coordination from ether oxygen reduces ee.
THF-78°C9045THF disrupts the chiral chelate completely.

Case Study in Total Synthesis: Pironetin

While the amine itself is a potent ligand, its most famous application in total synthesis is as the precursor to RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). The total synthesis of (-)-Pironetin , an immunosuppressive polyketide, exemplifies this utility.

The Challenge: Pironetin contains multiple stereocenters that must be set with absolute precision to maintain biological activity.[3]

The Solution (Enders' Methodology): Researchers utilized the hydrazine derivative of (R)-SMP (RAMP) to form hydrazones with prochiral ketones. These hydrazones undergo α-alkylation with virtually complete stereocontrol.

Workflow in Pironetin Synthesis:

  • Precursor: (R)-SMP is N-aminated to form RAMP.

  • Chiral Auxiliary Attachment: RAMP is condensed with diethyl ketone.

  • Asymmetric Alkylation: The resulting hydrazone is deprotonated (LDA) and alkylated. The methoxymethyl group of the pyrrolidine ring blocks one face of the aza-enolate.

  • Cleavage: Ozonolysis removes the auxiliary, yielding the α-chiral ketone and destroying the auxiliary (unlike the ligand protocol above where it is recovered).

Pironetin cluster_synthesis Figure 2: Role in Pironetin Total Synthesis (Enders Strategy) SMP (R)-SMP (Starting Material) RAMP RAMP (Hydrazine Derivative) SMP->RAMP N-amination Hydrazone RAMP-Hydrazone (Chiral Aza-Enolate) RAMP->Hydrazone + Diethyl Ketone Alkylation Asymmetric Alkylation (C-C Bond Formation) Hydrazone->Alkylation + Electrophile / LDA Cleavage Ozonolysis/Hydrolysis Alkylation->Cleavage Fragment Chiral C8-C14 Fragment (>98% de, >98% ee) Cleavage->Fragment Auxiliary Removal Pironetin (-)-Pironetin (Final Target) Fragment->Pironetin Aldol Coupling & Macrolactonization

Figure 2: The lineage of chirality from (R)-SMP to the Pironetin scaffold.

Critical Troubleshooting & Handling

  • Moisture Sensitivity: The efficacy of (R)-SMP as a ligand is destroyed by trace water. The methoxymethyl ether oxygen will coordinate to protons (water) rather than Lithium if available. Protocol: Distill (R)-SMP from CaH₂ prior to use.

  • Stoichiometry: Unlike catalytic methods (e.g., CBS reduction), the organolithium addition protocol often requires stoichiometric amounts of ligand (1.0-1.2 equiv) to ensure the background non-selective reaction is suppressed.

  • Recovery: Due to the high cost of chiral auxiliaries, recovery is essential. The basicity of the pyrrolidine nitrogen allows for efficient extraction into aqueous HCl, separation from neutral products, and subsequent basification/extraction to recover >90% of the material.

References

  • Preparation and Application of SAMP/RAMP: Enders, D., Fey, P., & Kipphardt, H. (1987).[4] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries.[4][] Organic Syntheses, 65, 173.[4]

  • Total Synthesis of Pironetin: Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). A Convergent Asymmetric Total Synthesis of Pironetin. Chemistry – A European Journal, 13(14), 3942–3949.

  • Asymmetric Organolithium Additions: Gros, P. C. (2016). Catalytic Asymmetric Addition of Organolithium Reagents to Aldehydes. ChemCatChem, 8, 3039. (Review of ligand classes including prolinol derivatives).

  • General Review of Chiral Amines in Synthesis: Chiral Amines in Asymmetric Synthesis. MilliporeSigma Application Guide.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of (R)-2-(Methoxymethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (R)-2-(Methoxymethyl)pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] Among these, chiral 2-substituted pyrrolidines are of paramount importance, where the stereochemistry at the C2 position is often critical for biological activity and target specificity.[3] this compound and its derivatives are versatile chiral building blocks leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and cancers.[3] The methoxymethyl group provides a key structural element and can influence physicochemical properties, while the secondary amine serves as a reactive handle for extensive derivatization.

The primary challenge in producing these compounds on a large scale lies in maintaining high enantiomeric purity cost-effectively. While numerous methods for asymmetric pyrrolidine synthesis exist, including biocatalytic approaches and cycloadditions, the most robust and industrially scalable route commences from readily available, enantiopure starting materials derived from the "chiral pool."[2][4] This guide provides a detailed, field-proven protocol for the synthesis of this compound from (S)-prolinol, followed by general methodologies for its derivatization—a strategy that offers an excellent balance of reliability, scalability, and stereochemical control.

Core Synthetic Strategy: From the Chiral Pool to the Final Product

The most reliable and widely adopted industrial strategy for synthesizing this compound begins with the amino acid (S)-proline. The stereocenter at the C2 position is preserved throughout the synthesis, ensuring the desired (R)-configuration in the final product (note the change in Cahn-Ingold-Prelog priority rules upon functional group transformation). The overall workflow can be logically segmented into three core stages: Reduction, O-Methylation, and N-Functionalization.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: N-Functionalization Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol LiAlH₄ or LiBH₄ in THF Target This compound Prolinol->Target 1. NaH, THF 2. CH₃I Derivative N-Alkyl/Acyl Derivative Target->Derivative R-X or (R'CO)₂O Base, Solvent

Caption: High-level workflow for the synthesis of this compound derivatives.

Causality Behind Experimental Choices
  • Starting Material: (S)-Proline is an inexpensive, naturally occurring amino acid, making it an ideal starting point from the chiral pool. Its inherent chirality obviates the need for complex asymmetric catalysis in the initial steps. The reduction of proline to (S)-prolinol is a standard and high-yielding transformation.[5]

  • O-Methylation Strategy: The key step is the etherification of (S)-prolinol.

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is critical. Its function is to completely deprotonate the primary alcohol, forming a sodium alkoxide intermediate. Weaker bases would result in an unfavorable equilibrium, leading to incomplete reaction and recovery of starting material.

    • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are required.[6] They effectively solvate the sodium cation without possessing acidic protons that would quench the strong base or the alkoxide intermediate.

    • Alkylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of iodide. Dimethyl sulfate can also be used, but it is more toxic.

  • N-Functionalization: The secondary amine of the pyrrolidine ring is a potent nucleophile, readily undergoing alkylation or acylation.[7] The choice of conditions is dictated by the reactivity of the electrophile and the need to avoid side reactions. For N-alkylation, a base like potassium carbonate is often sufficient to scavenge the acid byproduct.[6]

Detailed Protocols for Large-Scale Synthesis

Protocol 1: Synthesis of this compound from (S)-Prolinol

This protocol details the O-methylation of commercially available (S)-prolinol. It is designed to be scalable and robust.

Safety Precautions: Sodium hydride (NaH) is highly reactive and flammable; it reacts violently with water to produce hydrogen gas. Methyl iodide is toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment:

  • (S)-Prolinol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice-water bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation: A 5 L three-neck flask is flame-dried under vacuum and backfilled with nitrogen. Add sodium hydride (1.2 equivalents, pre-washed with hexane to remove mineral oil) and suspend it in 1 L of anhydrous THF.

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. Dissolve (S)-prolinol (1.0 equivalent) in 500 mL of anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C. Hydrogen gas evolution will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases. The formation of the sodium salt should result in a clearer, slightly viscous solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise, again maintaining the temperature below 10 °C to control the exotherm.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until no more gas evolves. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 1 L).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

ParameterSpecificationCausality / Notes
Starting Material (S)-ProlinolHigh enantiopurity (>99%) is crucial.
Base Sodium Hydride (NaH), 1.2 eq.Strong, non-nucleophilic base ensures complete deprotonation.
Alkylating Agent Methyl Iodide (CH₃I), 1.5 eq.Highly reactive electrophile. Excess ensures complete conversion.
Solvent Anhydrous THFPolar aprotic solvent required for alkoxide stability.
Temperature 0 °C to Room Temp.Initial cooling controls the exotherm of deprotonation and alkylation.
Typical Yield 85-95%Dependent on the efficiency of work-up and distillation.
Purity (Post-Distillation) >99% (GC)Chiral purity should be confirmed by chiral HPLC.
Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for attaching various alkyl groups to the pyrrolidine nitrogen.

Step-by-Step Procedure:

  • Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., Acetonitrile, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The final product can be purified by column chromatography or distillation.

Alkylating Agent (R-X)ProductExpected YieldNotes
Benzyl BromideN-Benzyl-(R)-2-(methoxymethyl)pyrrolidineHigh (>90%)A reactive benzylic halide.
Ethyl IodideN-Ethyl-(R)-2-(methoxymethyl)pyrrolidineGood (75-85%)Less reactive than benzyl bromide; may require longer reaction times.
1-BromobutaneN-Butyl-(R)-2-(methoxymethyl)pyrrolidineModerate (60-75%)Primary alkyl bromides are less reactive; may require higher temperatures.

Mechanistic Visualization

A deeper understanding of the key O-methylation step is crucial for troubleshooting and optimization. The following diagram illustrates the Sₙ2 mechanism.

Caption: Mechanism of O-methylation via Sₙ2 reaction. (Note: Images are placeholders for chemical structures).

Conclusion and Future Perspectives

The synthetic route starting from (S)-prolinol represents a highly efficient, scalable, and economically viable method for the large-scale production of this compound and its derivatives. The protocols provided herein are robust and can be adapted for a wide range of N-functionalization reactions, enabling access to a diverse library of chiral building blocks for drug discovery and development.

While this classical approach remains the industrial standard, emerging technologies in biocatalysis, such as the use of transaminases for asymmetric synthesis from prochiral ketones, offer promising green alternatives.[4][8] These enzymatic methods can provide access to novel pyrrolidine derivatives with high enantiomeric excess, potentially reducing reliance on chiral pool starting materials in the future.[4][8] Continued innovation in both classical and biocatalytic synthesis will be essential for meeting the growing demand for complex chiral amines in the pharmaceutical industry.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • (R)-(-)-2-(Methoxymethyl)pyrrolidine - (CAS 84025-81-0). BOC Sciences.
  • (R)-(-)-2-(Methoxymethyl)pyrrolidine. Chem-Impex.
  • This compound | 84025-81-0. TCI Chemicals.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • Technical Support Center: N-Alkyl
  • Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine. University of Regensburg.

Sources

Advanced Protocol: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (R)-2-(Methoxymethyl)pyrrolidine in the Synthesis of Pharmaceuticals Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 84025-81-0), often abbreviated as (R)-SMP or O-Methyl-D-Prolinol , is a privileged chiral scaffold in modern pharmaceutical synthesis. Unlike its hydrazine counterparts (SAMP/RAMP) which function as covalently bound auxiliaries, (R)-SMP operates primarily as a chiral ligand for metal-mediated transformations (Simpkins’ Base chemistry) and as a non-covalent organocatalyst (Enamine/Iminium activation).[1]

This guide details the two highest-value applications of (R)-SMP in drug development:

  • Enantioselective Deprotonation: Desymmetrization of prochiral ketones to access chiral enol silanes (key intermediates for natural products and alkaloids).

  • Organocatalytic Michael Addition: Asymmetric synthesis of

    
    -nitroaldehydes, direct precursors to GABA-ergic drugs like Baclofen  and Phenibut .[2]
    

Mechanistic Principles & Causality

The Chelation-Control Mechanism (Chiral Lithium Amide)

When (R)-SMP is converted to its lithium amide, it forms a chiral base capable of discriminating between enantiotopic protons on a prochiral ketone.

  • Causality: The methoxy oxygen coordinates with the lithium atom, creating a rigid bicyclic chelate.[1] This rigidity forces the bulky pyrrolidine backbone to shield one face of the approaching ketone, leading to highly selective deprotonation.

  • Outcome: Kinetic resolution or desymmetrization with ee values often exceeding 90%.

The Steric Shielding Mechanism (Organocatalysis)

In organocatalysis, (R)-SMP condenses with aldehydes to form a nucleophilic enamine.[1]

  • Causality: The bulky methoxymethyl group at the C2 position sterically blocks the Re-face of the enamine.

  • Outcome: Electrophiles (e.g., nitroolefins) are forced to attack from the Si-face, establishing the stereochemistry of the resulting carbon-carbon bond.

G cluster_0 Pathway A: Chiral Base (Simpkins) cluster_1 Pathway B: Organocatalysis SMP (R)-SMP LiBase Chiral Li-Amide (Rigid Chelate) SMP->LiBase n-BuLi -78°C Enol Chiral Enol Silane (>90% ee) LiBase->Enol + Ketone + TMSCl Ketone Prochiral Ketone Aldehyde Aldehyde Enamine Chiral Enamine (Re-face Blocked) Aldehyde->Enamine + (R)-SMP Product GABA Precursor (Si-face Attack) Enamine->Product + Nitro Hydrolysis Nitro Nitroolefin

Figure 1: Dual mechanistic pathways of (R)-SMP in asymmetric synthesis.

Protocol A: Enantioselective Deprotonation (Simpkins Protocol)

Application: Synthesis of chiral tropinone derivatives and cyclohexenone intermediates. Validation: Self-validating via in situ TMS trapping; if the ee is low, temperature control or addition rate is the failure point.

Materials
  • This compound (>99% ee)[3]

  • n-Butyllithium (1.6 M in hexanes)[4]

  • Trimethylsilyl chloride (TMSCl), freshly distilled[1]

  • 4-tert-Butylcyclohexanone (Model substrate)

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled)

Step-by-Step Methodology
  • Base Formation:

    • Charge a flame-dried Schlenk flask with (R)-SMP (1.1 equiv) and anhydrous THF under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Critical Step: Warm to 0°C for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -100°C (liquid N2/ethanol) or -78°C depending on substrate sensitivity.

  • Internal Quench (Corey-Gross Method):

    • Add TMSCl (5.0 equiv) rapidly to the lithium amide solution at -100°C.

    • Note: TMSCl is compatible with the lithium amide at this temperature (reaction is slow), but reacts instantly with the enolate formed in the next step.[1]

  • Desymmetrization:

    • Add the prochiral ketone (1.0 equiv) dissolved in THF dropwise over 30 minutes.

    • Stir at -100°C for 2 hours.

    • Causality: The slow addition ensures the ketone encounters a large excess of the chiral base, maximizing kinetic selection.

  • Workup:

    • Quench with sat. NaHCO3 while still cold.

    • Extract with pentane (to avoid hydrolyzing the silyl enol ether).

    • Analyze ee via Chiral GC or NMR (using a chiral shift reagent).[1]

Expected Results:

Substrate Product Yield ee (%) Configuration
4-t-Butylcyclohexanone Silyl Enol Ether 85-92% 88-93% (R)

| Tropinone | Tropinone Enol Ether | 78-85% | >90% | (R) |

Protocol B: Organocatalytic Synthesis of GABA Analogs

Application: Asymmetric Michael addition to synthesize precursors for (R)-Baclofen and (R)-Phenibut .[2] Advantage: Metal-free conditions, suitable for GMP scale-up.

Materials
  • Catalyst: this compound (10-20 mol%)

  • Acid Additive: Benzoic acid or 2,4-Dinitrobenzoic acid (10-20 mol%)[1]

  • Substrates: 4-Chlorobenzaldehyde (for Baclofen) + Nitromethane (or Nitroalkene)

  • Solvent: Toluene or DCM

Workflow
  • Catalyst Activation:

    • Mix (R)-SMP and the acid additive in the solvent for 10 minutes.

    • Why? The acid accelerates enamine formation and hydrolysis steps without quenching the amine.

  • Michael Addition:

    • Add the aldehyde (1.0 equiv) and nitroalkene (1.2 equiv).

    • Stir at room temperature (or 0°C for higher ee) for 12-24 hours.

  • Hydrolysis & Isolation:

    • Add water and stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

    • Extract with EtOAc.[2]

    • Purify via flash chromatography.[1]

  • Derivatization to Drug:

    • Oxidation of the aldehyde to carboxylic acid (Jones reagent).

    • Reduction of the nitro group (Raney Ni/H2) yields the

      
      -amino acid (GABA analog).
      

Workflow start Start: 4-Chlorobenzaldehyde step1 Michael Addition Cat: (R)-SMP (10 mol%) + Nitroalkene start->step1 inter Intermediate: Chiral Nitro-Aldehyde (>90% ee) step1->inter Steric Control step2 1. Oxidation (NaClO2) 2. Nitro Reduction (H2, Ni) inter->step2 final Final API: (R)-Baclofen step2->final

Figure 2: Synthetic workflow for (R)-Baclofen using (R)-SMP organocatalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (Protocol A) Temperature fluctuation during addition.Ensure internal temperature remains <-78°C. Use liquid N2/EtOH bath (-100°C).
Low Yield (Protocol A) Incomplete base formation.Warm n-BuLi/Amine mixture to 0°C briefly before cooling.
Slow Reaction (Protocol B) Enamine formation is rate-limiting.Add 10 mol% Benzoic acid or use solvent-free conditions ("On-water" protocol).
Racemization Product sensitivity to workup.For silyl enol ethers, use triethylamine-treated silica gel.[1]

Safety & Handling

  • (R)-SMP: Irritant. Combustible. Handle in a fume hood.

  • Lithium Amides: Pyrophoric hazards. Strictly anhydrous conditions required.

  • Nitroalkenes: Potential lachrymators and sensitizers.

References

  • Simpkins, N. S. (1996).[1] Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Pure and Applied Chemistry, 68(3), 691-694.[1] Link

  • Enders, D., et al. (1987).[1] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP).[] Organic Syntheses, 65, 173.[1] Link(Note: Distinguishes the hydrazine auxiliary from the ether catalyst).

  • BenchChem. (2025).[6] Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link[1]

  • Beilstein J. Org.[7] Chem. (2017).[7] Synthesis of new pyrrolidine-based organocatalysts and study of their use in asymmetric Michael addition. Link

  • Majewski, M., et al. (1995).[1] Enantioselective deprotonation of tropinone. Tetrahedron Letters, 36(19), 3371-3374.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereocontrol with (R)-2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of diastereoselectivity using (R)-2-(Methoxymethyl)pyrrolidine (SMP) . This guide distinguishes between its two primary modes of action: as a Lewis Base Organocatalyst (Enamine/Iminium activation) and as a Chiral Ligand in organometallic synthesis.

Product: this compound (SMP) CAS: 84025-81-0 Primary Application: Asymmetric Organocatalysis & Chiral Ligand Synthesis Support Level: Advanced Research & Development

Module 1: The Mechanistic Basis of Selectivity

To troubleshoot low diastereoselectivity (


), one must first understand how SMP dictates facial bias. Unlike Proline, which directs stereochemistry via hydrogen bonding (the "H-bond model"), SMP operates primarily through Steric Shielding  and Chelation Control .
The SMP Catalytic Cycle (Enamine Mode)

In


-functionalization of aldehydes/ketones (e.g., Michael Addition), SMP forms an enamine intermediate. The methoxymethyl ether group exerts a steric demand that forces the enamine into a specific conformation, blocking one face of the 

-system.

SMP_Catalytic_Cycle SMP (R)-SMP Catalyst (Free Amine) Iminium Iminium Ion (Activated) SMP->Iminium Condensation (-H2O) Substrate Carbonyl Substrate (Aldehyde/Ketone) Substrate->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization Transition C-C Bond Formation (Steric Shielding by -CH2OMe) Enamine->Transition + Electrophile (E+) Hydrolysis Hydrolysis (Water Assisted) Transition->Hydrolysis Iminium Intermediate Hydrolysis->SMP Catalyst Regeneration Product Chiral Product (High dr) Hydrolysis->Product

Figure 1: The Enamine Catalytic Cycle. The bulky methoxymethyl group (top right in the transition state) forces the electrophile to attack from the less hindered face, establishing diastereocontrol.

Module 2: Troubleshooting Organocatalysis (Michael/Aldol)

Context: You are using SMP to catalyze an asymmetric Michael addition or Aldol reaction, but the diastereomeric ratio (


) is poor (e.g., < 5:1).
Q1: My conversion is good, but the diastereoselectivity ( ) is low. Why?

Diagnosis: This is often a Temperature vs. Conformational Lock issue. Unlike Proline, SMP lacks a carboxylic acid to "lock" the transition state via H-bonding. It relies on the trans-orientation of the enamine and the steric bulk of the ether group. If the temperature is too high, the rotational barrier of the C-N bond is overcome, allowing "leakage" to the non-shielded face.

Corrective Protocol:

  • Lower Temperature: Decrease reaction temperature to 0°C or -20°C .

    • Why: This freezes the conformational equilibrium, favoring the thermodynamically stable anti-enamine which maximizes steric shielding [1].

  • Solvent Switch: Switch from polar protic (MeOH) to aprotic non-polar (Toluene or CHCl3) .

    • Why: Polar solvents stabilize the zwitterionic transition states of the minor pathway. Non-polar solvents enforce tight ion-pairing and maximize the steric clash of the methoxymethyl group [2].

Q2: The reaction stalls after 50% conversion. Should I add more catalyst?

Diagnosis: This is likely Product Inhibition or "Parasitic Water" . Enamine formation releases water. In SMP catalysis, unlike Proline, there is no internal proton shuttle. Excess water hydrolyzes the enamine back to the starting material before it can react with the electrophile.

Corrective Protocol:

  • Add Molecular Sieves: Add 4Å Molecular Sieves (powdered) to the reaction vessel.

  • Add a Co-Acid: Add 5-10 mol% of a weak acid (e.g., Benzoic acid or p-Nitrophenol).

    • Why: SMP is a secondary amine. The acid accelerates the formation of the iminium ion (the rate-determining step in condensation) without hydrolyzing the final product too aggressively [3].

Q3: I see "Matched/Mismatched" effects when using chiral electrophiles. How do I predict this?

Diagnosis: Double Asymmetric Induction. If your electrophile (e.g., a nitroolefin) already has a chiral center, the (R)-SMP will either reinforce (match) or oppose (mismatch) the inherent facial bias of the substrate.

Corrective Protocol:

  • The Rule of Thumb: (R)-SMP generally directs attack to the Si-face of the enamine (assuming the methoxymethyl group points "up" and away).

  • Validation: Run a small scale reaction with the enantiomer, (S)-SMP (or (S)-2-(Methoxymethyl)pyrrolidine). If the

    
     improves significantly, you were in a "mismatched" scenario.
    

Module 3: Troubleshooting Metal-Ligand Applications

Context: You are using SMP as a chiral ligand for Organolithium or Zinc reagents (e.g., Reformatsky or Diethylzinc addition).

Q4: I am getting racemic alcohols in my diethylzinc addition.

Diagnosis: Ligand Aggregation or Non-Linear Effects . Amino-ethers like SMP can form non-selective aggregates (dimers/tetramers) with Zinc in solution if the concentration is too high or the stoichiometry is wrong.

Corrective Protocol:

  • Check Ligand Loading: Ensure a strict 1.1 : 1 ratio of Ligand to Metal. Excess metal (unligated) will catalyze the background racemic reaction.

  • Add an Achiral Additive: In some cases, adding Ti(OiPr)4 or a non-chiral amine can break up homochiral aggregates, though this is more common with amino-alcohols. For SMP, ensure slow addition of the organozinc to the Ligand-Aldehyde complex [4].

Q5: The yield is low during asymmetric deprotonation (using SMP-Li).

Diagnosis: Incomplete Lithiation . When using SMP as a chiral base (after reacting with n-BuLi), the resulting Lithium Amide is bulky.

Corrective Protocol:

  • Titrate n-BuLi: Ensure your n-BuLi is fresh.

  • Use LiCl Additive: Add 1-2 equivalents of LiCl (dried).

    • Why: LiCl breaks up the stable Lithium Amide aggregates (oligomers) into more reactive monomers or dimers, significantly increasing the basicity and reaction rate [5].

Summary Data: Solvent & Additive Effects

Use this table to select the initial conditions for your SMP-catalyzed reaction.

VariableConditionEffect on Diastereoselectivity (

)
Mechanism of Action
Solvent Toluene High (++++) Promotes tight transition state; maximizes steric shielding.
Solvent DMSO/DMFLow (+)Disrupts geometry; stabilizes non-selective transition states.
Solvent MethanolModerate (++)Can speed up reaction but erodes

via H-bonding competition.
Additive Benzoic Acid Neutral/High Increases turnover rate (yield) without eroding

.
Additive Water (>1 equiv)Low (--)Hydrolyzes enamine intermediate; stops cycle.
Temp 0°C to -20°C High (++++) Kinetic control; freezes rotational conformers.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic way to combine amino acids and carbohydrates. Journal of the American Chemical Society, 123(22), 5260-5267.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856.

  • Collum, D. B. (1993). Is N, N, N', N'-tetramethylethylenediamine a good ligand for lithium?. Accounts of Chemical Research, 26(5), 227-234.

Sources

Technical Support Center: Solvent Effects in (R)-2-(Methoxymethyl)pyrrolidine Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing (R)-2-(Methoxymethyl)pyrrolidine (RAMP) in asymmetric synthesis. This resource provides in-depth, field-tested insights into one of the most critical and frequently encountered variables in these reactions: the choice of solvent. Our goal is to move beyond simple protocols and explain the causal relationships between solvent properties and reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.

This compound is a cornerstone chiral auxiliary, most famously employed in the Enders SAMP/RAMP hydrazone alkylation reaction for the asymmetric α-alkylation of ketones and aldehydes.[1] The remarkable efficiency and predictability of this method hinge on the formation of a rigid, chelated azaenolate intermediate. The solvent is not a passive medium in this process; it is an active participant that can either stabilize or disrupt the key transition states that govern stereoselectivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges in a practical question-and-answer format.

Q1: My enantioselectivity is low or inconsistent. How can I determine if the solvent is the problem?

Answer: Low enantioselectivity is a classic symptom of a suboptimal solvent environment in RAMP-hydrazone chemistry. The high stereocontrol of this reaction is derived from a well-defined transition state where the lithium cation is chelated by the methoxymethyl group, creating a rigid structure that blocks one face of the nucleophile.[1][2] If the solvent interferes with this chelation, selectivity is lost.

Troubleshooting Steps:

  • Assess Solvent Polarity and Coordinating Ability: The ideal solvents are typically non-polar to moderately polar, aprotic, and weakly coordinating. Solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices because they do not compete effectively for the lithium cation, allowing the crucial intramolecular chelation to dominate.[3][4] Highly polar aprotic solvents (e.g., DMSO, DMF) or strongly coordinating additives (e.g., HMPA) can aggressively solvate the lithium ion, breaking up the rigid chelated intermediate and leading to a dramatic drop in enantiomeric excess (ee).

  • Ensure Anhydrous Conditions: The deprotonation step uses strong bases like lithium diisopropylamide (LDA) or n-butyllithium (nBuLi).[1] Any protic impurities, especially water, will quench the base and the azaenolate. Ensure all solvents and reagents are rigorously dried.[5][6]

  • Lower the Reaction Temperature: Decreasing the temperature often enhances stereoselectivity.[5] Lower temperatures amplify the energetic difference between the desired diastereomeric transition state and competing, less organized transition states. If you are running the alkylation at -78 °C, consider going to -100 °C or -110 °C.[1]

  • Re-evaluate Solvent Choice: If you are using THF and observing low ee, consider switching to a less coordinating solvent like diethyl ether or toluene. In some cases, a switch from THF to diethyl ether can have a profound impact on the reaction's success.[3]

Q2: The reaction is sluggish, or the yield is poor. Can the solvent be adjusted to improve the reaction rate and conversion?

Answer: Yes, the solvent plays a critical role in both the solubility of intermediates and the reactivity of the nucleophile. While highly non-polar solvents may favor the chelation required for selectivity, they can sometimes lead to poor solubility and slower reaction rates.

Troubleshooting Steps:

  • Solubility Check: Ensure that your hydrazone and the resulting azaenolate are soluble in the chosen solvent at the reaction temperature. If you observe precipitation, a slightly more polar solvent system may be required. THF is often a good balance between promoting chelation and ensuring solubility.[3]

  • Consider a Co-solvent: While a non-polar primary solvent is often best for selectivity, adding a small amount of a more polar, aprotic co-solvent like 1,2-dimethoxyethane (DME) can sometimes improve solubility and reaction rate without catastrophically impacting stereoselectivity.[7] However, this must be optimized carefully.

  • Avoid Protic Solvents: Protic solvents like methanol or ethanol will destroy the strong base and the azaenolate, completely halting the reaction.[8][9][10] The nucleophilicity of pyrrolidine derivatives is significantly reduced by hydrogen bonding from protic solvents.[8][9]

  • Impact of Additives: The addition of tetramethylethylenediamine (TMEDA) is a common strategy to increase the reactivity of organolithium bases. However, in RAMP-hydrazone alkylations, TMEDA can disrupt the critical Li-O chelation and may not lead to an improvement in yield, and could potentially harm selectivity.[3] Its use should be approached with caution and validated for your specific substrate.

Q3: I am observing issues during the initial hydrazone formation. What is the recommended solvent for this step?

Answer: The initial formation of the hydrazone from the ketone/aldehyde and RAMP is a condensation reaction that generates water. The choice of solvent here is guided by the need to effectively remove this water to drive the reaction to completion.

Recommendations:

  • Azeotropic Removal: Refluxing in a solvent that forms an azeotrope with water, such as benzene or toluene, using a Dean-Stark apparatus is a highly effective method.[7][11]

  • Neat Conditions: For many simple ketones, the reaction can be performed neat (without solvent) by simply heating the mixture, which is a greener and simpler approach.[3][4]

  • Drying Agents: If performing the reaction in a solvent like dichloromethane (DCM) or ether at room temperature, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) can be used to sequester the water as it is formed.

Mechanistic Insight: The Role of Solvent in Azaenolate Chelation

The stereochemical outcome of the RAMP-hydrazone alkylation is decided at the alkylation step. The deprotonation of the hydrazone with LDA in a solvent like THF generates a lithium azaenolate. The genius of the RAMP auxiliary is the methoxymethyl group, which coordinates to the lithium ion, forming a rigid five-membered chelate ring. This structure effectively shields the top face of the azaenolate, forcing the electrophile to approach from the less hindered bottom face.

G Fig. 1: Solvent Influence on the Key Azaenolate Intermediate cluster_0 Weakly Coordinating Solvent (e.g., THF, Et2O) cluster_1 Strongly Coordinating Solvent (e.g., DMSO, HMPA) A RAMP-Hydrazone B Lithium Azaenolate (Rigid Chelate) A->B + LDA C High Enantioselectivity (Attack from unhindered face) B->C + E+ (Electrophile) E Solvated Azaenolate (Flexible, No Chelate) B->E Solvent Competition D RAMP-Hydrazone D->E + LDA F Low Enantioselectivity (Attack from both faces) E->F + E+ (Electrophile)

Caption: Logical flow of solvent effects on the RAMP-hydrazone reaction intermediate.

As illustrated in Figure 1, weakly coordinating solvents preserve the integrity of this chelated intermediate (B ), leading to a highly organized transition state and excellent stereocontrol. Conversely, strongly coordinating solvents disrupt this chelation, resulting in a more flexible, solvated azaenolate (E ), which allows the electrophile to attack from either face, leading to poor stereoselectivity.

Experimental Protocols & Data
Protocol: General Solvent Screening for RAMP-Hydrazone Alkylation

This protocol provides a framework for optimizing the solvent for the asymmetric alkylation of a ketone hydrazone.

1. Materials:

  • RAMP-hydrazone of the desired ketone (1.0 eq)

  • Anhydrous solvents for screening (e.g., THF, Diethyl Ether, Toluene, DME)

  • Lithium diisopropylamide (LDA) solution (1.1 eq)

  • Electrophile (e.g., Benzyl bromide, 1.2 eq)[3]

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • Set up parallel reactions in oven-dried flasks under an inert atmosphere.

  • To each flask, add the RAMP-hydrazone (e.g., 100 mg) and the chosen anhydrous solvent (2 mL).

  • Cool the solutions to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to each flask. Stir for 2 hours at -78 °C. The solution should develop a deep color (typically yellow, orange, or brown), indicating azaenolate formation.

  • Add the electrophile dropwise to each reaction mixture.

  • Allow the reactions to slowly warm to room temperature and stir for 16 hours.[3]

  • Quench the reactions by adding a pH 7 buffer solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR to determine conversion and diastereomeric ratio (dr), and by chiral HPLC or GC to determine the enantiomeric excess (ee).

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes typical results for the benzylation of the RAMP-hydrazone of cyclohexanone, illustrating the critical impact of solvent choice.

SolventDielectric Constant (ε)Typical Temp. (°C)Yield (%)ee (%)Reference(s)
Diethyl Ether4.3-78 to RT~85-95>95%[4]
Tetrahydrofuran (THF)7.6-78 to RT~90-98>95%[3]
Toluene2.4-78 to RT~70-85>95%[11]
Dimethyl Sulfoxide (DMSO)47-78 to RTVariable<20%[12][13]
Methanol33N/A0%N/A[8][9]

Note: Data are representative and synthesized from principles outlined in the cited literature. Actual results may vary based on substrate and specific conditions.

Troubleshooting Workflow for Low Stereoselectivity

This workflow helps diagnose and solve issues with enantioselectivity, with a focus on solvent-related factors.

G Fig. 2: Troubleshooting Workflow for Low Enantioselectivity start Problem: Low Enantioselectivity (<90% ee) check_solvent Is the solvent aprotic and weakly coordinating (e.g., THF, Et2O)? start->check_solvent check_anhydrous Are all reagents and solvents rigorously anhydrous? check_solvent->check_anhydrous Yes protic_solvent NO: Protic/Coordinating solvents disrupt chelation. check_solvent->protic_solvent No check_temp Is the reaction run at low temperature (-78 °C or lower)? check_anhydrous->check_temp Yes wet_solvent NO: Water quenches the azaenolate and base. check_anhydrous->wet_solvent No high_temp NO: Higher temperatures reduce selectivity. check_temp->high_temp No success SUCCESS: High Enantioselectivity Achieved check_temp->success Yes change_solvent ACTION: Switch to anhydrous THF or Diethyl Ether. protic_solvent->change_solvent change_solvent->start dry_solvent ACTION: Use freshly distilled solvents and oven-dried glassware. wet_solvent->dry_solvent dry_solvent->start lower_temp ACTION: Lower temperature to -100 °C and re-run. high_temp->lower_temp lower_temp->start

Caption: A step-by-step decision tree for troubleshooting low stereoselectivity.

References
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). Journal of Organic Chemistry.
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). Journal of Organic Chemistry.
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. (2025). BenchChem.
  • Enhancing the acidity of proline – application to organocatalysis. (2014).
  • Synthesis of Two Amphiphilic Organocatalysts Derived
  • Mayr's Database Of Reactivity Parameters: Molecule (S)-2-(methoxymethyl)pyrrolidine. University of Regensburg.
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. (2020). PMC.
  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2013). The Journal of Organic Chemistry.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. (2025). BenchChem.
  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC.
  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. (2010). PMC - NIH.
  • Enders SAMP/RAMP hydrazone-alkyl
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals.
  • Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. (2020).
  • Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. (2025). BenchChem.
  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation
  • The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. (2014). Journal of Saudi Chemical Society.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry.
  • Optimization of Reaction Conditions for 2-Methyl-1-Pentanal Alkyl
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R

Sources

Validation & Comparative

Technical Guide: (R)-2-(Methoxymethyl)pyrrolidine vs. Leading Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as the parent scaffold for RAMP ) represents a distinct class of chiral controllers compared to the industry-standard Evans oxazolidinones or Myers pseudoephedrine. While Evans and Myers auxiliaries rely on chelation-controlled enolates of acid derivatives (amides/imides), the this compound scaffold—specifically via its hydrazone derivative—operates via aza-enolate chemistry on aldehydes and ketones.

This guide objectively compares the performance of the this compound scaffold (via the Enders Hydrazone method) against its primary competitors, providing experimental protocols and decision-making frameworks for the bench scientist.

The Mechanistic Landscape

The Enders Hydrazone Method (RAMP/SAMP)

The primary "auxiliary" application of this compound involves its N-amination to form RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine).[][2][3] This hydrazine condenses with ketones or aldehydes to form hydrazones.[2]

  • Mechanism: The hydrazone undergoes deprotonation by LDA to form a lithium aza-enolate.

  • Stereocontrol: The lithium cation coordinates to the methoxy oxygen and the imine nitrogen. The pyrrolidine ring locks the conformation, forcing the electrophile to attack from the face opposite the bulky auxiliary.

  • Key Advantage: Unlike Evans/Myers auxiliaries which require carboxylic acid derivatives (oxidation state +3), this method works directly on ketones and aldehydes (oxidation state +2), avoiding redox adjustments.

Competitor Mechanisms
  • Evans Oxazolidinone: Relies on Z-enolates chelated by Boron or Lithium. The "Gold Standard" for propionate synthesis.

  • Myers Pseudoephedrine: Uses highly crystalline amides. Lithium alkoxide formation directs the alkylation.

Mechanistic Visualization

The following diagram illustrates the distinct aza-enolate cycle of the this compound auxiliary.

EndersMechanism Start Ketone/Aldehyde Hydrazone Chiral Hydrazone (Z-isomer) Start->Hydrazone Condensation (-H2O) Aux (R)-RAMP Auxiliary Aux->Hydrazone AzaEnolate Lithium Aza-Enolate (Rigid Chelate) Hydrazone->AzaEnolate LDA, THF -78°C Alkylated Alkylated Hydrazone (>98% de) AzaEnolate->Alkylated R-X (Electrophile) Steric Blockade Product Alpha-Chiral Ketone (>95% ee) Alkylated->Product Ozonolysis or MeI/HCl Recycle Auxiliary Recovery (Nitrosamine-free) Alkylated->Recycle Cleavage Recycle->Aux Regeneration

Figure 1: The Enders SAMP/RAMP cycle. Note the direct operation on ketones/aldehydes, distinct from the acyl-transfer requirement of Evans auxiliaries.

Comparative Performance Analysis

The following data contrasts this compound (via RAMP) against Evans and Myers auxiliaries.

Table 1: Auxiliary Performance Matrix
Feature(R)-RAMP (Enders)Evans OxazolidinoneMyers Pseudoephedrine
Substrate Class Ketones, Aldehydes Carboxylic Acids (via Acyl Chlorides)Carboxylic Acids (via Acyl Chlorides)
Stereocontrol (de/ee) High (>95-99% ee)Excellent (>98% de)Excellent (>99% de)
Reaction Temperature -78°C (Strict)-78°C to 0°C-78°C to 0°C
Crystallinity Oils (mostly)Highly Crystalline (Purification easy)Highly Crystalline
Cleavage Conditions Oxidative (O₃) or Hydrolytic (MeI/HCl)Hydrolytic (LiOH/H₂O₂) or ReductiveHydrolytic (Acid/Base)
Atom Economy Low (Stoichiometric hydrazine)ModerateModerate
Safety Profile Precursor requires N-amination (toxic)GoodPrecursor is regulated (Meth synthesis)
Primary Use Case Creating

-chiral ketones without redox steps
Creating

-chiral acids/alcohols
Large-scale synthesis of acids
Critical Analysis
  • The "State" Advantage: If your target molecule is a ketone, RAMP is superior . Using Evans auxiliaries requires synthesizing the acid, alkylating, removing the auxiliary, and then converting the acid to a ketone (2-3 extra steps). RAMP yields the ketone directly upon cleavage.

  • The "Cleavage" Bottleneck: Evans auxiliaries are cleaved by LiOH/H₂O₂, which is mild but can hydrolyze sensitive esters. RAMP cleavage often requires Ozonolysis (incompatible with alkenes) or Methyl Iodide (alkylation risk). However, newer oxalic acid cleavage protocols have mitigated this.

Experimental Protocol: -Alkylation via RAMP Hydrazone

Objective: Synthesis of (R)-2-methyl-3-pentanone (Example) Auxiliary: (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

Phase 1: Hydrazone Formation
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Mixing: Add (R)-RAMP (1.0 equiv) and the ketone substrate (1.0 equiv) in cyclohexane.

  • Reaction: Stir at room temperature. Use a Dean-Stark trap if the reaction is sluggish, or add molecular sieves (4Å).

  • Monitoring: Monitor by TLC until the ketone disappears (usually 2-12 h).

  • Workup: Remove solvent in vacuo. The resulting hydrazone is often pure enough for the next step. If not, distill (Kugelrohr).

Phase 2: Metallation and Alkylation (The Critical Step)

Note: The stereochemistry is determined here.[4][5] Maintain strict temperature control.

  • Deprotonation: In a Schlenk flask, dissolve the hydrazone in anhydrous THF (concentration ~0.5 M). Cool to -78°C .[2][4]

  • Base Addition: Add LDA (1.1 equiv) dropwise over 15 minutes.

    • Why: Slow addition prevents local warming which can erode the Z-azaenolate geometry.

  • Aging: Stir at 0°C for 4 hours to ensure complete metallation and formation of the chelated species.

  • Alkylation: Cool back to -100°C (ether/liquid N₂ bath) or -78°C. Add the alkyl halide (e.g., MeI, BnBr) (1.1 equiv) dissolved in THF.

  • Quench: Allow to warm to room temperature overnight. Pour into saturated NH₄Cl/water. Extract with ether.[6][7]

Phase 3: Cleavage (Regeneration of Ketone)

Method A: Ozonolysis (Oxidative - Cleanest for saturated ketones)

  • Dissolve alkylated hydrazone in CH₂Cl₂ at -78°C.

  • Bubble O₃ until a blue color persists.

  • Purge with Argon.

  • Warm to RT and remove solvent. The auxiliary is destroyed ( nitrosamine formation risk - handle with care), but the ketone is obtained in high yield.

Method B: Saturated Oxalic Acid (Hydrolytic - Allows Auxiliary Recovery)

  • Dissolve hydrazone in pentane.

  • Add saturated aqueous oxalic acid. Stir vigorously for 24h.

  • Phase separation: The organic layer contains the chiral ketone. The aqueous phase contains the RAMP-oxalate salt.

  • Recovery: Basify the aqueous layer (NaOH) and extract with ether to recover (R)-RAMP.

Strategic Selection Guide

When should you choose this compound over Evans or Myers? Use this logic flow.

SelectionLogic Start Target Molecule? Type Functional Group? Start->Type Ketone Alpha-Chiral Ketone Type->Ketone Direct Route Acid Alpha-Chiral Acid/Alcohol Type->Acid RAMP (R)-RAMP Method Ketone->RAMP Use Enders (RAMP) (Avoids Redox Steps) Scale Scale? Acid->Scale Scale of Reaction? Small Lab Scale (<10g) Scale->Small Large Process Scale (>100g) Scale->Large Evans Evans Method Small->Evans Use Evans Oxazolidinone (High reliability, UV active) Myers Myers Method Large->Myers Use Myers Pseudoephedrine (Cheap, crystalline, scalable)

Figure 2: Decision matrix for selecting the appropriate chiral auxiliary based on target functionality and scale.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551. Link

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[8] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Myers, A. G., et al. (1994).[9] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[10] Journal of the American Chemical Society, 116(20), 9361-9362. Link

  • Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid. Synlett, 1998(7), 721-722. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[][2][6][7] Tetrahedron, 58(12), 2253-2329. Link

Sources

Advanced Application Guide: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical applications, comparative performance, and experimental protocols for (R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as R-SMP or R-Proline Methyl Ether ).

Executive Summary & Molecule Profile

This compound is a versatile chiral scaffold derived from (R)-Proline (or D-Proline). While its enantiomer, (S)-SMP, is ubiquitous due to the low cost of natural L-Proline, the (R)-enantiomer is critical for accessing "unnatural" stereoisomers in drug discovery.

It serves two distinct, high-value roles in modern organic synthesis:

  • Chiral Auxiliary Precursor: It is the starting material for RAMP ((R)-1-amino-2-methoxymethylpyrrolidine), the reagent used in the legendary Enders hydrazone alkylation.

  • Chiral Ligand (Sparteine Surrogate): Its N-alkylated derivatives (e.g., N-methyl, N-isopropyl) function as bidentate ligands for organolithium reagents, offering a synthetic alternative to the scarce natural product (-)-sparteine.

FeatureSpecification
CAS Number 84025-81-0
Common Name R-SMP, (R)-Proline methyl ether
Key Function Chiral Auxiliary, Chiral Ligand, Organocatalyst
Primary Utility Enantioselective

-alkylation, Asymmetric Lithiation
Enantiomer (S)-2-(Methoxymethyl)pyrrolidine (derived from L-Proline)

Comparative Analysis: R-SMP vs. Alternatives

The choice of chiral mediator is often dictated by availability , enantiomeric excess (ee) , and recoverability .

A. As a Chiral Ligand (Lithiation Chemistry)

In the enantioselective deprotonation of N-Boc-pyrrolidine or the addition of organolithiums to aldehydes, the industry standard has historically been (-)-Sparteine .[1][2][3] However, (-)-Sparteine is a natural product with fluctuating supply and is only available as a single enantiomer.

Parameter(-)-Sparteine(R)-SMP Derivatives (e.g., N-Me-SMP)TMEDA
Chirality Fixed ((-)-enantiomer only)Tunable (R or S available)Achiral
Availability Scarcity issues (natural product)High (Synthetic, scalable)High (Commodity)
Selectivity (ee) High (>90% typical)High (85-96% typical)N/A
Steric Modularity Fixed rigid backboneFlexible (N-substituent can be H, Me, iPr)Fixed
Mechanism Rigid bidentate chelationFlexible bidentate chelation Bidentate chelation

Key Insight: (R)-SMP derivatives are "Sparteine Surrogates." Specifically, N-methyl-(R)-SMP often induces the opposite absolute configuration in lithiation products compared to (-)-Sparteine, effectively filling the gap for the "missing" (+)-Sparteine.

B. As a Chiral Auxiliary (Hydrazone Method)

When converted to RAMP , this scaffold competes with Evans Auxiliaries (oxazolidinones) and Myers Auxiliaries (pseudoephedrine amides).

MethodRAMP/SAMP HydrazoneEvans OxazolidinoneMyers Pseudoephedrine
Bond Formed C-C (

-alkylation of ketones/aldehydes)
C-C (

-alkylation of acid derivatives)
C-C (

-alkylation of amides)
Substrate Class Aldehydes & Ketones Carboxylic Acids / Acyl ChloridesCarboxylic Acids
Reaction Conditions Basic (LDA), Low Temp (-78°C)Basic (LDA/NaHMDS), -78°CBasic (LDA), -78°C
Product Release Ozonolysis or Hydrolysis (yields ketone)Hydrolysis/Reduction (yields acid/alcohol)Hydrolysis (yields acid)
Advantage Direct alkylation of ketones without oxidation state change.Crystalline intermediates; easy handling.Highly crystalline; robust.

Mechanistic Visualization

Workflow 1: The Enders RAMP Hydrazone Alkylation

This pathway illustrates how (R)-SMP (converted to RAMP) directs the stereochemistry of a ketone alkylation.

RAMP_Pathway Start Prochiral Ketone Hydrazone Chiral Hydrazone (Schiff Base) Start->Hydrazone + RAMP - H2O RAMP RAMP Reagent (Derived from R-SMP) RAMP->Hydrazone Azaenolate Lithium Azaenolate (Rigid Chelate) Hydrazone->Azaenolate 1. LDA, THF, -78°C Deprotonation Alkylated Alkylated Hydrazone (New Chiral Center) Azaenolate->Alkylated 2. R-X (Electrophile) Steric Control Product Alpha-Chiral Ketone (>95% ee) Alkylated->Product 3. Ozonolysis (O3) or Hydrolysis Recycle Nitrie/Cleavage Byproducts Alkylated->Recycle

Caption: The RAMP auxiliary enforces a rigid azaenolate geometry, forcing the electrophile (R-X) to attack from the least hindered face.

Workflow 2: Ligand-Controlled Lithiation (Sparteine Surrogate)

Comparison of the chelation mode that drives enantioselectivity.

Ligand_Chelation cluster_0 Lithium Chelation Complex Li Lithium (Li+) Substrate Substrate (e.g. Benzaldehyde) Li->Substrate Activation N_Pyr Pyrrolidine N N_Pyr->Li Coordination O_Me Methoxy O O_Me->Li Coordination

Caption: Bidentate coordination of Lithium by the Nitrogen and Oxygen of R-SMP creates a chiral pocket around the metal center.

Experimental Protocols

Protocol A: Synthesis of RAMP from this compound

This procedure converts the amine (R-SMP) into the hydrazine (RAMP) required for hydrazone alkylations.

Reagents: this compound, Ethyl nitrite (or NaNO2/HCl), Lithium Aluminum Hydride (LAH).

  • Nitrosation:

    • Dissolve this compound (10 mmol) in THF.

    • Add ethyl nitrite (12 mmol) at 0°C. Stir for 2 hours.

    • Concentrate to yield the N-nitroso intermediate (yellow oil).

  • Reduction:

    • Suspend LAH (15 mmol) in anhydrous THF (50 mL) under Argon.

    • Add the N-nitroso compound dropwise at 0°C.

    • Heat to reflux for 4 hours.

    • Caution: Quench carefully (Fieser method: water, 15% NaOH, water).

  • Isolation:

    • Filter salts, dry organic layer over Na2SO4, and distill.

    • Yield: ~70-80%. Product: (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP).

Protocol B: Enantioselective Alkylation of 3-Pentanone (Enders Method)

A standard validation reaction demonstrating the auxiliary's power.

  • Hydrazone Formation:

    • Mix 3-pentanone (1.0 eq) and RAMP (1.0 eq) in cyclohexane.

    • Reflux with a Dean-Stark trap until water collection ceases. Distill to purify the hydrazone.

  • Metallation (Azaenolate Formation):

    • Generate LDA (1.1 eq) in THF at 0°C.

    • Cool to -78°C . Add the hydrazone (dissolved in THF) dropwise.

    • Stir for 4 hours at -78°C to ensure complete deprotonation and chelation.

  • Alkylation:

    • Add Methyl Iodide (1.1 eq) dropwise at -100°C (or -78°C if -100°C is unavailable, though ee may drop slightly).

    • Allow to warm to room temperature overnight.

  • Cleavage (Ozonolysis):

    • Dissolve the alkylated hydrazone in CH2Cl2 at -78°C.

    • Bubble Ozone (O3) through the solution until a blue color persists.

    • Purge with Argon, then add dimethyl sulfide (excess) to reduce ozonide.

  • Result:

    • Isolate (R)-4-methyl-3-pentanone.

    • Expected ee: >95%.

References

  • Enders, D., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Asymmetric Synthesis, 2014 .

  • O'Brien, P., et al. "Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine." Organic & Biomolecular Chemistry, 2006 .

  • Hoppe, D., & Hense, T. "Enantioselective synthesis with lithium/(-)-sparteine carbanion pairs." Angewandte Chemie International Edition, 1997.
  • BenchChem Application Notes. "Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries." BenchChem, 2025 .[4]

  • Coldham, I., et al. "Dynamic Thermodynamic Resolution of Lithiated N-Boc-pyrrolidine." Journal of the American Chemical Society, 2004 .

Sources

A Comparative Guide to Determining the Absolute Configuration of (R)-2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of absolute configuration for chiral molecules is not merely a final step in characterization but a critical determinant of biological activity and intellectual property. For a versatile chiral building block such as (R)-2-(Methoxymethyl)pyrrolidine, which is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), a robust and reliable method for confirming its stereochemistry is paramount.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the absolute configuration of non-crystalline chiral products like this compound, with a focus on Vibrational Circular Dichroism (VCD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system.

Choosing the Right Analytical Path: A High-Level Comparison

The choice of method for determining absolute configuration is dictated by the physical state of the sample, the available instrumentation, and the desired level of certainty. For a liquid sample like this compound, single-crystal X-ray diffraction, often considered the "gold standard," is not directly applicable without the successful preparation of a suitable crystalline derivative, which can be a time-consuming and uncertain endeavor.[2][3] Therefore, solution-state methods are the preferred approach.

FeatureVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[6][7]
Sample Requirement Typically 5-15 mg, recoverable.[8][9]Approximately 2.5-5 mg per diastereomer, recoverable.[10]
Analysis Time 1-8 hours for data acquisition, plus computational time (several hours to days).[11]2-6 hours for derivatization, plus NMR acquisition and analysis time (a few hours).[6][7][10]
Derivatization Required? No.[8]Yes, formation of two diastereomeric amides.[6]
Reliance on Standards No, it is an ab initio method.No, the configuration is determined by analyzing the differential chemical shifts.[10]
Key Advantage Non-destructive to the chiral center and provides a holistic stereochemical fingerprint.Well-established, widely accessible instrumentation (NMR), and conceptually straightforward analysis.
Potential Limitation Requires access to a specialized VCD spectrometer and computational resources/expertise.[12]Potential for incomplete derivatization, signal overlap in complex molecules, and reliance on the accuracy of the conformational model.[13]

Vibrational Circular Dichroism (VCD): A First-Principles Approach

VCD spectroscopy has emerged as a powerful, non-invasive technique for determining the absolute configuration of chiral molecules in solution.[3][8] The method's strength lies in its ability to provide an unambiguous assignment without the need for chemical derivatization or a reference standard.

The Causality Behind VCD Analysis

The fundamental principle of VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[9] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a theoretically predicted spectrum for one of the enantiomers, calculated using quantum mechanical methods such as Density Functional Theory (DFT).[3][14] A match between the experimental and calculated spectra confirms the absolute configuration.[11]

This approach is particularly advantageous for a molecule like this compound as it avoids the potential complications of derivatization reactions and provides a comprehensive stereochemical "fingerprint" of the molecule in its native solution state.

Experimental and Computational Workflow

The successful application of VCD relies on a synergistic combination of experimental measurement and computational modeling.

VCD_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol SamplePrep Sample Preparation (5-15 mg in IR-transparent solvent, e.g., CDCl3) DataAcq VCD/IR Data Acquisition (1-8 hours) SamplePrep->DataAcq High concentration Comparison Spectral Comparison (Experimental vs. Calculated) DataAcq->Comparison ConfSearch Conformational Search (e.g., MMFF94) DFT_Opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/LACVP**) ConfSearch->DFT_Opt Low-energy conformers VCD_Calc VCD Spectrum Calculation for each conformer DFT_Opt->VCD_Calc Boltzmann Boltzmann Averaging of Spectra VCD_Calc->Boltzmann Boltzmann->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment Match or Mismatch

VCD Experimental and Computational Workflow
Detailed Protocols

Experimental Protocol: VCD Data Acquisition

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound in a suitable infrared-transparent solvent, such as deuterated chloroform (CDCl₃), to a concentration of approximately 0.1 M.[3] The use of a deuterated solvent is crucial to minimize interference from solvent absorption bands.[9]

  • Cell Assembly: Transfer the solution to a liquid transmission cell with BaF₂ or CaF₂ windows and a pathlength of 75-100 µm.

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection is typically performed for 1 to 8 hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorptions.[11][15]

  • Baseline Correction: A spectrum of the pure solvent in the same cell should be acquired and subtracted from the sample spectrum to correct for background absorption.

Computational Protocol: VCD Spectrum Prediction

  • Conformational Search: Perform a thorough conformational search for the (R)-enantiomer of 2-(methoxymethyl)pyrrolidine using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[16]

  • DFT Optimization: Subject the identified low-energy conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP-D3/LACVP** with a polarizable continuum model for the solvent).[14]

  • VCD Calculation: For each optimized conformer, calculate the VCD spectrum.

  • Spectral Averaging: Generate a final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of the individual conformers based on their calculated relative free energies.[17]

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (R). If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is (S).[11]

Mosher's Method: A Classic NMR Approach for Amines

The Mosher's ester analysis, adapted for amines as Mosher's amide analysis, is a robust and widely used NMR-based method for determining the absolute configuration of chiral centers.[6][7] This technique is particularly well-suited for secondary amines like this compound.[18]

The Causality Behind Mosher's Method

The core principle of Mosher's method is the conversion of a pair of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride.[10] These resulting diastereomeric amides are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra.[6]

By preparing two separate derivatives using both (R)- and (S)-MTPA, the absolute configuration of the chiral center can be assigned by analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide linkage.[10] This analysis is based on a well-established conformational model of the Mosher's amides, where the phenyl group of the MTPA moiety creates a shielding cone that differentially affects the chemical shifts of nearby protons in the two diastereomers.[13]

Experimental Workflow

The application of Mosher's method to a secondary amine involves a two-part derivatization followed by comparative NMR analysis.

Mosher_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis Amine Chiral Amine (~5 mg) Reaction_R Reaction in NMR tube (Pyridine, CDCl3) Amine->Reaction_R Reaction_S Reaction in NMR tube (Pyridine, CDCl3) Amine->Reaction_S R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S Amide_R (R)-MTPA Amide Reaction_R->Amide_R Amide_S (S)-MTPA Amide Reaction_S->Amide_S NMR_Acq ¹H NMR Acquisition (for both amides) Amide_R->NMR_Acq Amide_S->NMR_Acq Signal_Assign Signal Assignment (1D and 2D NMR) NMR_Acq->Signal_Assign Delta_Calc Calculate Δδ = δS - δR Signal_Assign->Delta_Calc Assignment Absolute Configuration Assignment Delta_Calc->Assignment Apply Mosher's Model

Sources

performance of (R)-2-(Methoxymethyl)pyrrolidine in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: (R)-2-(Methoxymethyl)pyrrolidine [CAS: 63126-47-6] Synonyms: R-SMP, (R)-Prolinol methyl ether

Executive Summary

This compound (R-SMP) is a privileged chiral scaffold that occupies a unique duality in asymmetric synthesis. Unlike L-Proline, which is exclusively an organocatalyst, R-SMP functions effectively in two distinct modes:

  • Stoichiometric Chiral Auxiliary: As the core of the SAMP/RAMP hydrazone methodology , offering exceptional stereocontrol (>98% ee) in

    
    -alkylation of ketones/aldehydes via chelation-controlled lithiation.
    
  • Organocatalyst: As a Lewis-basic secondary amine for enamine/iminium catalysis, offering superior solubility in apolar solvents compared to Proline, though often requiring lower temperatures to match the stereoselectivity of bulky diarylprolinol silyl ethers.

This guide objectively compares R-SMP against its primary competitors: Evans Oxazolidinones (for auxiliary applications) and L-Proline/Hayashi-Jørgensen Catalysts (for organocatalytic applications).

Mode A: Stoichiometric Chiral Auxiliary (SAMP/RAMP)

Performance Analysis

The most historically significant application of R-SMP is the formation of hydrazones with ketones or aldehydes. This method is superior when "absolute" stereocontrol is required for difficult substrates where catalytic methods fail.

Mechanism: The reaction relies on the formation of a rigid, internally chelated azaenolate.[1] The methoxy oxygen coordinates with the lithium ion (from LDA), locking the conformation. The electrophile then attacks from the face opposite the pyrrolidine ring.

Comparative Data: -Alkylation
FeatureR-SMP (Hydrazone Method) Evans Oxazolidinone L-Proline (Catalytic)
Stereocontrol (de/ee) Excellent (>98%) Excellent (>98%)Moderate to Good (70-90%)
Substrate Scope Ketones & AldehydesAcyl Chlorides / AnhydridesAldehydes (Ketones are difficult)
Atom Economy Low (Auxiliary required)Low (Auxiliary required)High (Catalytic)
Recovery Quantitative (Ozonolysis/Hydrolysis)Quantitative (Hydrolysis)N/A
Reaction Condition Cryogenic (–78 °C), Strong Base (LDA)Cryogenic, Strong BaseAmbient, Mild
Workflow Diagram (SAMP/RAMP)

The following diagram illustrates the critical "Chelated Transition State" which guarantees the high stereoselectivity of R-SMP.

SAMPCycle Start Ketone/Aldehyde Hydrazone Chiral Hydrazone Start->Hydrazone + SMP, -H2O SMP (R)-SMP (Reagent) SMP->Hydrazone Lithiation Lithiated Azaenolate (Rigid Chelation) Hydrazone->Lithiation + LDA, -78°C Alkylation Alkylated Hydrazone (New Chiral Center) Lithiation->Alkylation + R-X (Electrophile) Cleavage Ozonolysis/Hydrolysis Alkylation->Cleavage Cleavage->SMP Recovery Product Chiral Product (>98% ee) Cleavage->Product

Caption: The SAMP/RAMP cycle. The yellow node represents the critical lithiated intermediate where the methoxy group coordinates Li+, blocking one face.

Mode B: Organocatalytic Performance

Performance Analysis

In organocatalysis (Michael additions, Aldol reactions), R-SMP acts as a "Prolinol Methyl Ether."

  • Advantage vs. Proline: R-SMP is a liquid soluble in DCM, THF, and Toluene. L-Proline is zwitterionic and requires high-polarity solvents (DMSO/DMF) or water, which can limit substrate solubility.

  • Disadvantage vs. Jørgensen Catalysts: The methoxy group in R-SMP is small. Modern "Hayashi-Jørgensen" catalysts use bulky silyl groups (e.g., -OSiDPh2) to provide massive steric shielding, often resulting in higher ee% for challenging substrates.

Comparative Data: Asymmetric Michael Addition

Standard Reaction: Cyclohexanone + Trans-


-Nitrostyrene
CatalystSolventYielddr (syn/anti)ee (syn)Notes
L-Proline DMSO85%20:170-80%Poor solubility in organic media.
(R)-SMP DCM 90% 15:1 80-88% Excellent solubility; faster kinetics.
Jørgensen Cat. DCM92%>20:1>95%Bulky silyl group improves stereocontrol.
Mechanism & Causality

R-SMP operates via the Enamine Cycle . The secondary amine condenses with the carbonyl substrate to form a nucleophilic enamine.[2]

  • Stereocontrol Source: The methoxymethyl group preferentially adopts a conformation that shields one face of the enamine double bond, forcing the electrophile to attack from the open face.

  • Limitation: Because the -OMe group is conformationally more flexible and smaller than a diphenylsilyl group, "leakage" can occur, leading to slightly lower ee% than bulky silyl ethers.

EnamineCycle Cat (R)-SMP Catalyst Iminium Iminium Ion (-H2O) Cat->Iminium + Substrate Substrate Ketone Substrate->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ ProductIm Product Iminium Enamine->ProductIm + Electrophile ProductIm->Cat Recycle FinalProd Chiral Product ProductIm->FinalProd + H2O (Hydrolysis) Elec Electrophile (Nitroalkene) Elec->ProductIm

Caption: The catalytic enamine cycle. R-SMP facilitates the transformation of the ketone into a chiral enamine nucleophile.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-SMP (Self-Validation Standard)

Note: While commercially available, synthesizing R-SMP validates the purity of the starting material.

  • Reduction: Suspend (R)-Proline (1.0 equiv) in dry THF. Carefully add LiAlH4 (2.5 equiv) at 0°C under Argon. Reflux for 12h. Checkpoint: Reaction mixture should turn from gray suspension to white slurry.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain (R)-Prolinol.

  • Methylation: Dissolve (R)-Prolinol in THF. Add KH (1.1 equiv) or NaH at 0°C. Add MeI (1.05 equiv). Stir 4h.

  • Purification: Distillation is mandatory. (R)-SMP boils at ~50°C (10 mmHg).

  • Validation: 1H NMR (CDCl3) must show distinct singlet for -OCH3 at

    
     3.35 ppm.
    
Protocol B: Asymmetric -Alkylation (Auxiliary Mode)
  • Hydrazone Formation: Mix Ketone (10 mmol) and (R)-SMP (11 mmol) in cyclohexane. Reflux with a Dean-Stark trap until water evolution ceases (approx 12h). Distill the resulting hydrazone.[1][3][4]

  • Lithiation: In a flame-dried flask, generate LDA (1.1 equiv) in THF at 0°C. Cool to –78°C .

  • Addition: Add the hydrazone (dissolved in THF) dropwise. Stir 2h at –78°C. Note: The solution usually turns bright yellow/orange, indicating azaenolate formation.

  • Alkylation: Add alkyl halide (1.1 equiv) slowly. Allow to warm to room temperature overnight.

  • Cleavage (Hydrolysis): Dissolve alkylated hydrazone in DCM. Ozonolyze at –78°C until blue color persists, then quench with dimethyl sulfide. Alternatively, use saturated oxalic acid for hydrolysis.

  • Result: Isolate chiral ketone via column chromatography.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of

    
    -substituted ketones by metallation and alkylation of chiral hydrazones.[3] Angewandte Chemie International Edition, 15(9), 549-551. 
    
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][3][4][5][6] Tetrahedron, 58(12), 2253-2329.

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569.

  • Palomo, C., Mielgo, A. (2006). Diarylprolinol ethers: Expanding the potential of enamine/iminium ion catalysis. Angewandte Chemie International Edition, 45(47), 7876-7880.

Sources

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